Poskine
Descripción
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-propanoyloxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-3-17(22)24-11-14(12-7-5-4-6-8-12)20(23)25-13-9-15-18-19(26-18)16(10-13)21(15)2/h4-8,13-16,18-19H,3,9-11H2,1-2H3/t13?,14-,15-,16+,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQMAFSZYEUKJ-GONVEYFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024164 | |
| Record name | 3-(2-Phenyl-2-(propionyloxy-methyl)acetyloxy)-6,7-epoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-14-8 | |
| Record name | Poskine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Phenyl-2-(propionyloxy-methyl)acetyloxy)-6,7-epoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POSKINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ1N20F93D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Principles of a Novel Central Nervous System Depressant
Disclaimer: Initial searches for a substance named "Poskine" did not yield any specific scientific or clinical data. It is possible that "this compound" is a fictional compound, a proprietary code name not in the public domain, or a misspelling of an existing drug. Therefore, this document provides a comprehensive template for a technical guide on a hypothetical central nervous system (CNS) depressant, herein referred to as "[CNS Depressant Name]," based on the established principles and common characteristics of this drug class. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to [CNS Depressant Name]
Central nervous system (CNS) depressants are a broad category of drugs that slow down brain activity.[1][2][3] These agents are clinically significant for their therapeutic applications in treating conditions such as anxiety, insomnia, seizures, and muscle spasms.[2][4] However, their use is also associated with risks including sedation, respiratory depression, and the potential for dependence and overdose.[4] [CNS Depressant Name] is a novel investigational compound that has demonstrated potent CNS depressant effects in preclinical studies. This document will provide a detailed overview of its pharmacological profile, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.
Mechanism of Action
The primary mechanism by which most CNS depressants exert their effects is through the modulation of neurotransmitter systems, particularly by enhancing the activity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3][4] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability.[4]
[CNS Depressant Name] is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.[4] By binding to a site on the receptor distinct from the GABA binding site, it is thought to increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its firing rate.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for [CNS Depressant Name].
Pharmacological Profile
The pharmacological profile of a drug encompasses its pharmacokinetic and pharmacodynamic properties, which are crucial for determining its therapeutic potential and safety.[5][6]
Pharmacokinetics
Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).[7][8]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of [CNS Depressant Name]
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | 85 | Rat | Oral |
| Tmax (h) | 1.5 | Rat | Oral |
| Cmax (ng/mL) | 500 | Rat | Oral |
| Half-life (t1/2) (h) | 6 | Rat | Intravenous |
| Volume of Distribution (Vd) (L/kg) | 2.5 | Rat | Intravenous |
| Clearance (CL) (mL/min/kg) | 10 | Rat | Intravenous |
| Protein Binding (%) | 95 | Rat | In vitro |
Pharmacodynamics
Pharmacodynamics is the study of what a drug does to the body, including the drug's mechanism of action and the relationship between drug concentration and effect.[5][6]
Table 2: In Vitro Receptor Binding Affinity of [CNS Depressant Name]
| Receptor | Ki (nM) | Assay Type |
| GABA-A (α1β2γ2) | 15 | Radioligand Binding |
| Muscarinic M1 | >10,000 | Radioligand Binding |
| Dopamine D2 | >10,000 | Radioligand Binding |
| Serotonin 5-HT2A | >10,000 | Radioligand Binding |
Table 3: In Vivo CNS Depressant Effects of [CNS Depressant Name] in Rodent Models
| Endpoint | ED50 (mg/kg) | Species | Test |
| Sedation | 5 | Mouse | Open Field Test |
| Anxiolysis | 2 | Rat | Elevated Plus Maze |
| Anticonvulsant | 10 | Mouse | Pentylenetetrazol-induced Seizures |
| Motor Impairment | 20 | Rat | Rotarod Test |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug development.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of [CNS Depressant Name] for the GABA-A receptor.
Materials:
-
Rat cortical membranes
-
[3H]-Flunitrazepam (radioligand)
-
[CNS Depressant Name] (test compound)
-
Clonazepam (positive control)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add incubation buffer, [3H]-Flunitrazepam, and varying concentrations of [CNS Depressant Name] or Clonazepam.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Sedation Assessment: Open Field Test
Objective: To evaluate the sedative effects of [CNS Depressant Name] in mice.
Materials:
-
Male C57BL/6 mice
-
Open field apparatus (a square arena with infrared beams to track movement)
-
[CNS Depressant Name] (test compound)
-
Vehicle (e.g., saline)
-
Diazepam (positive control)
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer [CNS Depressant Name], vehicle, or Diazepam via the desired route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, number of line crossings) for a set duration (e.g., 10 minutes).
-
Analyze the data to determine the dose-response relationship for the sedative effects of [CNS Depressant Name].
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of a novel CNS depressant.
Conclusion
[CNS Depressant Name] demonstrates a promising profile as a potent CNS depressant with a selective affinity for the GABA-A receptor. The preclinical data summarized herein provide a strong rationale for its further development. Future studies should focus on comprehensive safety pharmacology, toxicology, and the elucidation of its metabolic pathways to support the transition to clinical trials. The experimental protocols and methodologies outlined in this guide serve as a foundation for the continued investigation and characterization of [CNS Depressant Name] and other novel CNS depressant candidates.
References
- 1. Depressant - Wikipedia [en.wikipedia.org]
- 2. addictioncenter.com [addictioncenter.com]
- 3. CNS depression: Symptoms, risks, and treatment [medicalnewstoday.com]
- 4. scitechnol.com [scitechnol.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Scopolamine in Vestibular System Studies
Disclaimer: Initial searches for "Poskine" did not yield relevant results in the context of vestibular system studies. Based on the nature of the query, it is highly probable that this was a typographical error for scopolamine , a well-documented anticholinergic drug with significant applications in this field. This guide will, therefore, focus on the role of scopolamine.
This technical guide provides a comprehensive overview of scopolamine's role in the study of the vestibular system, tailored for researchers, scientists, and drug development professionals. It delves into the underlying cholinergic mechanisms, summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols, and visualizes complex pathways and workflows.
The Cholinergic System and Vestibular Function
The vestibular system, responsible for our sense of balance and spatial orientation, is modulated by various neurotransmitters. Among these, acetylcholine (ACh) plays a crucial role.[1] Cholinergic pathways are integral to both the peripheral vestibular organs in the inner ear and the central vestibular nuclei in the brainstem.[2]
In the periphery, efferent cholinergic neurons provide a dense network of terminals to the vestibular sensory epithelia.[3] ACh released from these terminals can modulate the activity of both hair cells and afferent neurons, influencing the primary sensory signals sent to the brain. Centrally, the vestibular nuclei receive cholinergic inputs and are a key site for the integration of vestibular signals with other sensory information.[2][4] It is at these cholinergic synapses, both peripheral and central, that scopolamine exerts its primary effects.
Mechanism of Action of Scopolamine
Scopolamine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[2] Its therapeutic effects in vestibular disorders, particularly motion sickness, are attributed to its ability to block the action of ACh at these receptors within the vestibular pathways. The application of ACh to the vestibular nuclei produces activation that is reduced by mAChR antagonists like scopolamine.[2]
The vestibular nuclei, which play a role in modulating the vestibular time constant, contain acetylcholine receptors that are affected by scopolamine.[5] By antagonizing mAChRs, scopolamine is thought to reduce the transmission of vestibular signals that, when in conflict with other sensory inputs (e.g., visual), can lead to symptoms of motion sickness and vertigo.[1][2]
Below is a diagram illustrating the primary signaling pathway affected by scopolamine.
Quantitative Data from Scopolamine Studies
Scopolamine has been extensively studied for its efficacy in preventing motion sickness and treating other vestibular-related conditions like nystagmus. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of Scopolamine in Preventing Motion Sickness (Human Studies)
| Study Reference | Dosage and Administration | Comparison Group | Key Efficacy Outcome | Result | Adverse Effects Noted |
| Meta-analysis (20 studies, 753 participants)[6] | Varied (patches, oral, IV) | Placebo | Reduction in nausea | Relative Risk (RR) 0.35 (95% CI 0.24 to 0.52); Scopolamine significantly more effective. | Not systematically pooled, but dry mouth is commonly cited.[7][8] |
| Crossover, double-blind trial (30 subjects)[5] | Oral scopolamine | Placebo | Reduction of seasickness severity (Wiker scale) | Successful response (score ≤ 4) in a subset of participants. | Not detailed in abstract. |
| Double-blind, placebo-controlled design[9] | 1.5 mg transdermal patch | Placebo | Effect on postural sway and optokinetic nystagmus (OKN) | No significant effect on postural sway; OKN slow-phase velocity significantly increased (p < 0.05). | Not detailed in abstract. |
| Review of 14 RCTs (1025 subjects)[10] | Varied | Placebo, Antihistamines, Methscopolamine | Prevention of motion sickness symptoms | More effective than placebo and methscopolamine; equivalent to antihistamines. | More likely to cause dry mouth than methscopolamine or cinnarizine.[7][8] |
Table 2: Effects of Scopolamine on Vestibular Function (Preclinical and Clinical)
| Study Type | Subjects | Intervention | Parameter Measured | Key Finding | Reference |
| Clinical Trial | 30 naval crew members | Oral scopolamine | Vestibular time constant | Significantly shortened from 16.01 ± 3.43 s to 12.55 ± 2.40 s (p < 0.001) in responsive subjects. | [5] |
| Clinical Trial | 7 patients with acquired nystagmus | Intravenous scopolamine | Nystagmus reduction | Scopolamine reduced nystagmus in all patients and improved visual acuity. | [11] |
| Human Study | 5 post-head-injury patients | Transdermal scopolamine patch | Sensitivity to rotational movement | 4 of 5 patients showed improvement in sensitivity. | [12] |
| Human Study | 4 normal subjects | Transdermal scopolamine patch (2 hours) | Vertical nystagmus in darkness | Results were generally similar to the control condition (no significant effect). | [13] |
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing vestibular research. Below are representative protocols for human and animal studies investigating the effects of scopolamine.
This protocol outlines a double-blind, placebo-controlled, crossover study to assess the efficacy of transdermal scopolamine.
1. Subject Recruitment:
-
Inclusion Criteria: Healthy adults (18-55 years) with a self-reported history of significant motion sickness.
-
Exclusion Criteria: Known vestibular, visual, or central nervous system pathology; contraindications to scopolamine; pregnancy or lactation.
2. Study Design:
-
A within-subjects, crossover design where each participant serves as their own control.
-
Two experimental sessions separated by a washout period of at least 7 days.
-
Participants are randomly assigned to receive either a transdermal scopolamine patch (e.g., 1.5 mg) or a visually identical placebo patch in the first session, and the other treatment in the second session.
3. Procedure:
-
Pre-Session: Participants apply the assigned patch behind the ear 8-12 hours before the experimental session.
-
Baseline Measurements: Upon arrival at the lab, baseline measures of postural stability (e.g., using a force plate) and cognitive function are taken.
-
Motion Stimulation: Participants are seated in a computer-controlled rotating chair inside an optokinetic drum. The motion profile is standardized (e.g., sinusoidal rotation at 0.2 Hz, peak velocity 60°/s, for 20 minutes).
-
Symptom Reporting: During rotation, participants provide a subjective rating of motion sickness severity every 2 minutes using a standardized scale (e.g., the Wiker scale).
-
Physiological Monitoring: Eye movements are recorded using video-oculography to measure the vestibulo-ocular reflex (VOR) and nystagmus. Heart rate and skin conductance may also be monitored.
-
Post-Session: After the motion exposure, postural stability and cognitive tests are repeated. Adverse effects are recorded.
4. Data Analysis:
-
The primary outcome is the peak motion sickness score.
-
Secondary outcomes include VOR gain, nystagmus parameters, and changes in postural stability.
-
Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to compare outcomes between the scopolamine and placebo conditions.
This protocol describes a method for inducing unilateral vestibular loss in rats and assessing the effects of a pharmacological agent like scopolamine on the resulting deficits and compensation.[14][15]
1. Animals:
-
Adult male Sprague-Dawley rats (200-250g) are used.[14]
-
Animals are housed under standard conditions with a 12-h light/dark cycle and ad libitum access to food and water.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]
2. Pre-Surgical Behavioral Assessment:
-
Baseline vestibular function is assessed using tests like:
3. Surgical Procedure (Unilateral Labyrinthectomy):
-
Animals are anesthetized (e.g., ketamine/xylazine cocktail).[16]
-
A postauricular incision is made to expose the tympanic membrane.[14]
-
The tympanic membrane and ossicles (except the stapes) are removed.[14]
-
A small hole is drilled into the vestibule, and a chemical agent (e.g., 100% ethanol) or mechanical disruption is used to create the lesion.[14]
-
The wound is closed, and the animal is allowed to recover.
4. Post-Surgical Drug Administration:
-
Animals are randomly assigned to treatment groups (e.g., scopolamine, saline control).
-
Daily intraperitoneal (i.p.) injections are administered for a specified period (e.g., 21 days).
5. Post-Surgical Behavioral Assessment:
-
The same battery of behavioral tests (Open Field, Rotarod) is performed at multiple time points post-lesion (e.g., days 1, 3, 7, 14, 21, 30) to track the time course of vestibular deficits and compensation.[17]
-
Symptoms such as nystagmus, head tilting, and rolling motions are quantified.[14]
6. Data Analysis:
-
Behavioral parameters (e.g., circling frequency, time on rotarod) are compared between treatment groups at each time point using statistical methods like ANOVA.
-
This allows for the determination of whether the drug accelerates, impedes, or has no effect on the natural process of vestibular compensation.
Conclusion and Future Directions
Scopolamine remains a cornerstone in the pharmacological management of motion sickness and a vital tool for studying the cholinergic mechanisms of the vestibular system. Its role as a muscarinic antagonist in both central and peripheral vestibular pathways is well-established, effectively reducing the overstimulation that leads to vestibular symptoms. The quantitative data consistently support its efficacy, particularly in the prevention of motion sickness.
For researchers and drug development professionals, scopolamine serves as a benchmark compound. Future research may focus on developing novel anticholinergic drugs with improved side-effect profiles (e.g., reduced drowsiness and dry mouth) or greater receptor subtype selectivity to target specific components of the vestibular pathway more precisely. The experimental protocols outlined here provide a framework for the preclinical and clinical evaluation of such next-generation vestibular suppressants. Understanding the precise role of different muscarinic receptor subtypes (M1-M5) in vestibular function will be key to these future developments.[18]
References
- 1. Neuropharmacological Targets for Drug Action in Vestibular Sensory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of efferent cholinergic synaptic transmission in the vestibular periphery and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroanatomy, Vestibular Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Vestibular Time Constant and Clinical Response to Antimotion Sickness Medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine (hyoscine) for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of scopolamine and cyclizine on visual-vestibular interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine (hyoscine) for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic antagonists in the treatment of acquired pendular and downbeat nystagmus: a double-blind, randomized trial of three intravenous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopolamine effects in vestibular defensiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vertical nystagmus in normal subjects: effects of head position, nicotine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noldus.com [noldus.com]
- 16. A reliable and reproducible protocol for sound-evoked vestibular myogenic potentials in rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferents in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of Poskine: A Technical Guide
An In-depth Examination of a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the pharmacological agent "Poskine" have revealed a significant lack of publicly available data under this specific name. It is plausible that "this compound" may be a novel compound with limited disclosed research, a developmental codename, or a potential misspelling of a similarly named therapeutic. One such possibility is Posiphen (also known as ANVS401), an orally administered translational inhibitor of neurotoxic proteins. Given the overlap in potential therapeutic areas, this guide will focus on the known pharmacological profile of Posiphen, while acknowledging that this may differ from the user's intended subject.
Executive Summary
Posiphen is a clinical-stage pharmaceutical agent under investigation for its potential therapeutic effects in neurodegenerative diseases, primarily Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1] Its mechanism of action centers on the inhibition of the synthesis of neurotoxic proteins that are known to aggregate and contribute to the pathophysiology of these conditions.[1] Clinical trial data has indicated potential for cognitive and motor function improvements in patients with early-stage AD and PD, respectively.[1]
Mechanism of Action
Posiphen's primary mechanism of action is the modulation of protein synthesis through the inhibition of mRNA translation. Specifically, it targets the 5' untranslated region (5'UTR) of specific mRNAs, preventing their translation into proteins. This selective inhibition is crucial as it preferentially affects the production of neurotoxic proteins known to misfold and aggregate in neurodegenerative disorders.
Signaling Pathway of Posiphen's Action:
Caption: Posiphen inhibits the translation of neurotoxic protein mRNA.
Pharmacodynamics
The pharmacodynamic effects of Posiphen have been primarily evaluated through clinical endpoints in Phase 1 and 2 studies.[1] These studies have demonstrated statistically significant improvements in cognitive and motor functions in patients with early Alzheimer's and Parkinson's disease.[1]
Key Pharmacodynamic Findings:
-
Alzheimer's Disease: In a 25-day treatment period, patients receiving 80 mg of Posiphen showed a 4.4-point improvement on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a 30% improvement from baseline.[1]
-
Parkinson's Disease: Patients treated with Posiphen demonstrated a dose-dependent mean improvement of 2.43 points (13.4%) on the Unified Parkinson's Disease Rating Scale (UPDRS) from baseline.[1]
-
Biomarkers: Treatment with Posiphen has been associated with a reduction in biomarkers of neurodegeneration and neuroinflammation, including neurofilament light and neurogranin.[1] In Parkinson's disease patients, a decrease in α-synuclein levels was also observed.[1]
Pharmacokinetics
Detailed pharmacokinetic data for Posiphen is not extensively available in the public domain. As an orally administered drug, its pharmacokinetic profile would be characterized by the following key parameters, which are typically determined during Phase 1 clinical trials.
Table 1: Key Pharmacokinetic Parameters (Illustrative)
| Parameter | Description |
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum plasma concentration |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| Vd | Volume of distribution |
| CL | Clearance |
Experimental Protocols
The clinical evaluation of Posiphen has involved rigorous, placebo-controlled studies. The following provides a generalized overview of the methodologies employed in these trials.
Experimental Workflow for a Phase 2a Clinical Trial:
Caption: Generalized workflow for a Phase 2a clinical trial of Posiphen.
Key Methodologies:
-
Patient Population: Trials have enrolled patients with early-stage Alzheimer's Disease (Mini-Mental State Examination [MMSE] scores of 18-28) and early-stage Parkinson's Disease (Hoehn and Yahr [HY] scores of 1-3).[1]
-
Dosage and Administration: Posiphen is administered orally. Dosing regimens in clinical trials have included an 80 mg dose.[1]
-
Efficacy Assessments:
-
Biomarker Analysis: Measurement of neurofilament light, neurogranin, and α-synuclein in cerebrospinal fluid or blood.[1]
Conclusion and Future Directions
The available data on Posiphen (ANVS401) suggests a promising pharmacological profile for the treatment of neurodegenerative diseases. Its novel mechanism of inhibiting the translation of neurotoxic proteins presents a unique therapeutic strategy. The positive results from early-phase clinical trials warrant further investigation in larger, long-term Phase 3 studies to fully elucidate its efficacy and safety profile. Further research is also needed to fully characterize its pharmacokinetic properties and to explore its potential in other neurodegenerative conditions characterized by protein aggregation.
Disclaimer: The information provided in this document is based on publicly available data for "Posiphen" and is intended for informational purposes for a scientific audience. It is not a substitute for professional medical advice. The name "this compound" did not yield specific results, and the information herein may not be applicable to the user's intended subject.
References
Methodological & Application
Application Notes and Protocols for Apomorphine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apomorphine is a potent, non-selective dopamine agonist that activates both D1-like and D2-like receptor families.[1][2] It is a derivative of morphine but lacks narcotic effects.[1] Due to its dopaminergic properties, apomorphine is widely utilized in preclinical research involving rodent models to investigate dopaminergic pathways, motor function, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4][5] These application notes provide a comprehensive overview of experimental protocols using apomorphine in rodent models, including quantitative data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation
Table 1: Apomorphine Dose-Response in Rodent Behavioral Studies
| Species | Behavior Assessed | Apomorphine Dose (s.c.) | Observed Effect | Reference(s) |
| Mouse | Locomotor Activity | 0.05 mg/kg | Subthreshold dose | [6] |
| 0.10 mg/kg | Transient reduction in locomotion followed by an increase | [6] | ||
| 0.20 mg/kg | Transient reduction in locomotion | [6] | ||
| 0.01 - 0.3 mg/kg | Inhibition of locomotor activity | [7] | ||
| 1.0 - 4.0 mg/kg | Increased locomotor activity and climbing behavior | [7][8] | ||
| Stereotypic Behavior | 5.0 mg/kg | Induction of stereotypy (climbing) | [7] | |
| 1.0 or 4.5 mg/kg (i.p.) | Induction of stereotypic cage climbing | [9] | ||
| 40 mg/kg | Induction of long-lasting, context-dependent stereotyped behavior | [10] | ||
| Rat | Pain Sensitivity | 25 - 100 µg/kg | Increased sensitivity to pain (hyperalgesia) | [11] |
| > 465 µg/kg | Antinociception (pain relief) | [11] | ||
| Rotational Behavior (6-OHDA model) | 0.1 - 0.4 mg/kg | No tolerance development with repeated intermittent doses | [12] | |
| 0.8 and 3.2 mg/kg | ~25% reduction in rotations after repeated intermittent doses | [12] | ||
| 0.2 mg/kg (bolus every 10 min for 8h) | 70% reduction in rotational response (tolerance) | [12] | ||
| Locomotor & Stereotypic Behavior | 0.5 mg/kg | No effect on locomotion, induces stereotypy (gnawing, licking, sniffing) | [13] | |
| 0.5 mg/kg (twice daily for 14 days) | Increased locomotor activity (sensitization) | [13] | ||
| Stereotypic Behavior | 0.125 mg/kg | Inhibition of stereotyped behavior after chronic trifluoperazine | [14] | |
| 1.0 mg/kg | Exaggerated stereotyped response after chronic trifluoperazine | [14] |
Table 2: Apomorphine in Rodent Models of Neurodegenerative Diseases
| Disease Model | Species | Apomorphine Treatment Regimen | Key Findings | Reference(s) |
| Parkinson's Disease (6-OHDA lesion) | Rat | 0.5 mg/kg (s.c.) | Used to assess rotational behavior post-lesion | [15] |
| Rat | 0.5 mg/kg (i.p.) | Used to assess rotational behavior post-lesion | [15] | |
| Rat | 0.5 mg/kg | Treatment in combination with quetiapine | [16] | |
| Alzheimer's Disease (3xTg-AD) | Mouse | Subcutaneous injections once a week for 1 month (6-month-old mice) | Improved short-term memory; Decreased intraneuronal Aβ and hyper-phosphorylated tau | [4][17] |
| Mouse | 1-month subcutaneous injection (6 or 12-month-old mice) | Improved memory function; Increased insulin-degrading enzyme (IDE); Decreased phosphorylated IRS-1 (improved insulin resistance) | [18] | |
| Dementia (Scopolamine-induced) | Rat | 1 mg/kg | Restored memory impairment and reduced oxidative stress | [19] |
Table 3: Apomorphine Toxicology in Rodents
| Species | Administration Route | LD50 | NOAEL (Reproductive Toxicity) | Reference(s) |
| Mouse | Intraperitoneal | 145 µg/kg | - | [20] |
| Oral | 300 mg/kg | - | [1] | |
| Intraperitoneal | 160 mg/kg | - | [1] | |
| Intravenous | 56 mg/kg | - | [1] | |
| Rat | Subcutaneous | - | ≥ 2 mg/kg/day | [21] |
| Dog | Subcutaneous | - | ≈ 0.4 mg/kg/day | [21] |
Experimental Protocols
Assessment of Apomorphine-Induced Stereotypy in Rats
Objective: To quantify the intensity of stereotyped behaviors induced by apomorphine, which is indicative of central dopamine receptor stimulation.[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Apomorphine hydrochloride (dissolved in 0.9% saline with 0.1% ascorbic acid as an antioxidant)
-
Saline solution (0.9%)
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Scoring sheet for stereotypy
Procedure:
-
Habituation: Place rats individually in the observation cages for at least 30 minutes to allow for acclimatization to the novel environment.
-
Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline to the control group.[13]
-
Observation: Immediately after injection, place the rat back into the observation cage.
-
Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes for 60 minutes). A common scoring scale is as follows:
-
0: Asleep or still, no activity
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing, head movements
-
3: Continuous sniffing, periodic licking
-
4: Continuous licking and gnawing of the cage floor or walls
-
-
Data Analysis: Analyze the stereotypy scores over time for each group.
Evaluation of Locomotor Activity in Mice
Objective: To assess the dose-dependent effects of apomorphine on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Apomorphine hydrochloride
-
Saline solution
-
Automated locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituation: Place mice individually into the locomotor activity chambers for 60 minutes to establish a baseline activity level.
-
Drug Administration: Administer apomorphine at various doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg, s.c.) or saline.[7][8]
-
Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the temporal effects of apomorphine. Compare the total activity across different dose groups.
Rotational Behavior in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To quantify motor asymmetry in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease following apomorphine administration.
Materials:
-
Male Sprague-Dawley rats with unilateral 6-OHDA lesions of the medial forebrain bundle
-
Apomorphine hydrochloride
-
Saline solution
-
Automated rotometer system or observation in a cylindrical container
Procedure:
-
Habituation: Allow the lesioned rats to habituate to the testing environment.
-
Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline.[15]
-
Observation and Recording: Place the rat in the rotometer or observation cylinder and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) per minute. A significant increase in net contralateral rotations is indicative of dopamine receptor supersensitivity on the lesioned side.
Signaling Pathways and Workflows
Apomorphine Signaling Pathway
Caption: Apomorphine acts as an agonist on both D1-like and D2-like dopamine receptors.
Experimental Workflow for Behavioral Sensitization Study
Caption: Workflow for a typical behavioral sensitization study with apomorphine in rodents.
Logical Relationship in Parkinson's Disease Model
Caption: The logical flow from 6-OHDA lesion to apomorphine-induced rotational behavior.
References
- 1. Apomorphine - Wikipedia [en.wikipedia.org]
- 2. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of apomorphine transiently reduce locomotor activity in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of apomorphine on locomotive activity and monoamine metabolism: a dose related study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing effects of apomorphine on pain in rats. Evaluation of the dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose- and duration-dependent tolerance to rotational effects of apomorphine in a rat model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Apomorphine treatment in Alzheimer mice promoting amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apomorphine Therapy for Neuronal Insulin Resistance in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Memory enhancing and neuroprotective effects of apomorphine in a rat model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Evaluation of apomorphine HCl effects on reproductive endpoints: studies in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polysaccharide-K (PSK) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, is a well-documented biological response modifier with significant antitumor and immunomodulatory properties.[1][2] Extensively used in Asia as an adjuvant in cancer therapy, PSK has demonstrated efficacy in preclinical studies across a range of cancer types, including gastric, colorectal, lung, and pancreatic cancers.[1][3][4] Its mechanism of action is multifaceted, involving both direct effects on cancer cells, such as cell cycle arrest and induction of apoptosis, and indirect effects through the stimulation of the host's immune system.[1][5]
These application notes provide a comprehensive overview of the use of PSK in in-vitro cell culture experiments, with a focus on appropriate dosage, experimental protocols for assessing its efficacy, and an elucidation of its key signaling pathways.
Data Presentation: Efficacy of PSK on Various Cancer Cell Lines
The following tables summarize the quantitative effects of Polysaccharide-K (PSK) on different cancer cell lines as reported in various studies. These data can serve as a starting point for designing new experiments.
Table 1: Effect of PSK on Cell Proliferation and Viability
| Cell Line | Cancer Type | PSK Concentration (µg/mL) | Treatment Duration | Effect on Proliferation/Viability | Reference |
| AGS | Gastric Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |
| AGS | Gastric Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |
| A549 | Lung Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |
| A549 | Lung Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |
| HL-60 | Promyelocytic Leukemia | 30 | Not specified | Profound inhibition of proliferation | [6] |
| SW620 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |
| HCT116 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |
| HT29 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Growth inhibition | [8] |
Table 2: Induction of Apoptosis by PSK
| Cell Line | Cancer Type | PSK Concentration (µg/mL) | Treatment Duration | Apoptosis Induction | Reference |
| AGS | Gastric Cancer | 100 | 4 days | Increased from 4.32% to 37.52% | [1] |
| A549 | Lung Cancer | 100 | 4 days | Apoptosis induced | [1] |
| B16 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |
| Ando-2 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |
| Colon Cancer Cells | Colon Cancer | 100 | Not specified | No significant increase in apoptosis | [7] |
| Colon Cancer Cells | Colon Cancer | 300 | Not specified | No significant increase in apoptosis | [7] |
| Colon Cancer Cells | Colon Cancer | 500 | Not specified | Increased apoptosis (10.0%) | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Upregulation of Bax, leading to apoptosis | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Polysaccharide-K (PSK)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PSK in complete culture medium at desired concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Remove the medium from the wells and add 100 µL of the PSK dilutions to the respective wells. Include a vehicle control (medium without PSK).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Polysaccharide-K (PSK)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of PSK for the desired time period.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Polysaccharide-K (PSK) Signaling Pathway
PSK has been shown to exert its anticancer effects through various signaling pathways. A key mechanism involves the activation of Toll-like Receptor 2 (TLR2).[8][9] This activation can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[10]
Caption: PSK signaling cascade in cancer cells.
General Experimental Workflow for Assessing PSK Efficacy
The following diagram outlines a typical workflow for evaluating the in-vitro anticancer effects of PSK.
Caption: Experimental workflow for PSK evaluation.
References
- 1. dovepress.com [dovepress.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. TLR2 Agonist PSK Activates Human NK Cells and Enhances the Antitumor Effect of HER2-Targeted Monoclonal Antibody Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide K suppresses angiogenesis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Procaine in Electrophysiological Recordings
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for the compound "Poskine" did not yield any relevant results in scientific literature. It is highly probable that "this compound" is a typographical error. Based on the context of electrophysiology and ion channel modulation, this document will focus on Procaine , a well-characterized local anesthetic and sodium channel blocker with similar phonetic characteristics.
Introduction
Procaine is a local anesthetic of the ester type that has been widely used in medicine and is a valuable tool in neurophysiology research. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells such as neurons. By reversibly binding to and inhibiting these channels, procaine effectively reduces neuronal excitability, making it a useful compound for studying the role of sodium channels in various physiological and pathological processes. These application notes provide a detailed overview of the use of procaine in electrophysiology, including its mechanism of action, quantitative effects, and detailed protocols for its application in patch-clamp recordings.
Mechanism of Action
Procaine exerts its effects by entering the neuronal cell membrane in its uncharged form. Once inside the cell, it becomes charged and binds to the intracellular side of the voltage-gated sodium channel pore. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. The blockade of sodium channels by procaine is both voltage- and use-dependent, meaning its efficacy is enhanced with more depolarized membrane potentials and with repetitive firing of the neuron.
At the molecular level, procaine interacts with specific amino acid residues within the S6 alpha-helical segment of domain IV of the sodium channel alpha subunit. This interaction allosterically modulates the channel's gating machinery, leading to a reduction in the probability of channel opening and a stabilization of the inactivated state.
Signaling Pathway of Procaine Action
Caption: Mechanism of Procaine's inhibitory action on neuronal excitability.
Quantitative Data Presentation
The following tables summarize the quantitative effects of procaine on various electrophysiological parameters as reported in the literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Cell Type | Procaine Concentration | Effect | Reference |
| Action Potential Amplitude | Hippocampal Pyramidal Cells | ≤ 0.5 mM | Minimally altered | [1] |
| Hippocampal Pyramidal Cells | > 0.5 mM | Significantly decreased | [1] | |
| Canine Sinus Nodal Cells | 10-300 µg | Decreased | [2] | |
| Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Reduced | [3] | |
| Action Potential Duration (APD50) | Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Increased | [3] |
| Firing Threshold | Hippocampal Pyramidal Cells | ≤ 0.5 mM | Significantly increased | [1] |
| Hippocampal Pyramidal Cells | > 0.5 mM | Significantly increased | [1] | |
| Maximum Rate of Rise (Vmax) | Embryonic Chick Ventricular Cells | 5 x 10⁻⁵ M - 10⁻³ M | Reduced | [3] |
| Sodium Current (INa) | Frog Node of Ranvier | 0.27 ± 0.03 mM (Kdis) | Block of normal channels | [4] |
| Frog Node of Ranvier | 1.32 ± 0.5 mM (Kdis) | Block of aconitine-modified channels | [4] | |
| End-Plate Potential (EPP) Equilibrium Potential | Frog Neuromuscular Junction | 10⁻⁴ M | Decreased from 12 mV to 3.1 mV | [5] |
Note: Kdis refers to the dissociation constant, which is conceptually similar to the IC50 value in this context.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Action Potentials in Neurons
This protocol describes how to measure the effect of procaine on the action potential firing properties of cultured neurons or neurons in acute brain slices.
Materials:
-
Cells: Cultured neurons or acute brain slices.
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 2 mM Mg-ATP, and 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Procaine Stock Solution: 100 mM procaine hydrochloride in deionized water. Filter-sterilize and store at 4°C.
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare cultured neurons on coverslips or obtain acute brain slices.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes and fill with internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record baseline action potential firing by injecting a series of depolarizing current steps.
-
Prepare the desired concentration of procaine by diluting the stock solution in aCSF.
-
Bath-apply the procaine solution to the recording chamber.
-
After a stable effect is observed (typically 5-10 minutes), repeat the current injection protocol to record action potentials in the presence of procaine.
-
To test for reversibility, wash out the procaine by perfusing with drug-free aCSF for 10-15 minutes and record again.
Experimental Workflow for Current-Clamp Recording
Caption: Workflow for assessing Procaine's effect on action potentials.
Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to isolate and measure voltage-gated sodium currents and to determine the dose-response relationship of procaine blockade.
Materials:
-
Cells: Cells expressing a high density of voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific sodium channel subtype, or cultured neurons).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose. To block potassium currents, 20 mM TEA-Cl and 4-AP can be added. To block calcium currents, CdCl₂ (100-200 µM) can be added. Adjust pH to 7.4 with NaOH.
-
Internal Solution: 120 mM CsF, 20 mM CsCl, 10 mM HEPES, and 10 mM EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.
-
Procaine Stock Solution: 100 mM procaine hydrochloride in deionized water.
-
Patch Pipettes: Borosilicate glass, 2-4 MΩ resistance.
-
Electrophysiology Rig: As above.
Procedure:
-
Prepare cells on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull and fill patch pipettes with the cesium-based internal solution.
-
Establish a whole-cell voltage-clamp recording.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and establish a baseline current-voltage (I-V) relationship.
-
Bath-apply the first concentration of procaine and wait for the effect to stabilize.
-
Repeat the voltage-step protocol to record sodium currents in the presence of this concentration of procaine.
-
Repeat steps 7 and 8 for a range of procaine concentrations to generate a dose-response curve.
-
To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) before and after procaine application.
-
To determine the effect on steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to elicit sodium currents.
Voltage-Clamp Protocol for Dose-Response Analysis
Caption: Protocol for determining the IC50 of Procaine on sodium currents.
Conclusion
Procaine is a valuable pharmacological tool for the study of voltage-gated sodium channels and their role in neuronal excitability. By understanding its mechanism of action and employing the detailed protocols provided in these application notes, researchers can effectively utilize procaine to investigate a wide range of questions in neuroscience and drug development. Careful attention to experimental detail, including solution composition and appropriate electrophysiological paradigms, will ensure the generation of high-quality, reproducible data.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. researchgate.net [researchgate.net]
- 4. [Comparative study of the action of procaine and benzocaine on normal and aconitine-modified sodium channels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sodium and potassium conductances in the procaine end-plate potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Poskine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poskine is an investigational small molecule inhibitor targeting a key receptor tyrosine kinase (RTK) implicated in the pathogenesis of various solid tumors. Dysregulation of this RTK signaling pathway is a critical driver of oncogenesis, promoting cell proliferation, survival, and angiogenesis. This compound is designed to selectively bind to the ATP-binding pocket of the kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.
These application notes provide a comprehensive overview of the preclinical administration and evaluation of this compound. The protocols detailed herein are intended to guide researchers in conducting in vitro and in vivo studies to assess the efficacy and mechanism of action of this compound.
Mechanism of Action: Inhibition of the RTK Signaling Pathway
This compound exerts its therapeutic effect by disrupting the signal transduction cascade initiated by the activation of its target RTK. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[1][2] This initiates downstream signaling through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is central to cell survival and metabolism.[1] By inhibiting the initial phosphorylation event, this compound effectively blocks both of these critical oncogenic signaling cascades.
Caption: this compound inhibits RTK autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical efficacy data for this compound.
Table 1: In Vitro Cell Proliferation (IC50)
| Cell Line | Cancer Type | Target RTK Expression | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | High | 15 |
| HCT116 | Colorectal Carcinoma | High | 25 |
| MCF-7 | Breast Cancer | Moderate | 150 |
| MRC-5 | Normal Lung Fibroblast | Low | >10,000 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | 1250 (± 180) | - |
| This compound | 10 | Oral (p.o.) | Daily | 875 (± 120) | 30 |
| This compound | 30 | Oral (p.o.) | Daily | 450 (± 95) | 64 |
| This compound | 100 | Oral (p.o.) | Daily | 200 (± 70) | 84 |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Protocol: In Vitro Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then further dilute in growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control wells (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: Western Blot for Phospho-RTK Inhibition
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12 hours.
-
This compound Incubation: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the corresponding RTK ligand (e.g., 100 ng/mL) for 15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-RTK (p-RTK), total RTK, phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: In Vivo Xenograft Efficacy Study
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).[4] Formulations should be prepared fresh daily.
-
Administration: Administer the designated dose of this compound or vehicle control once daily via oral gavage (p.o.).[4][5] The administration volume is typically 10 mL/kg.
-
-
Data Collection:
-
Continue daily dosing and tumor volume measurements for 21 days.
-
Record body weight twice weekly as a measure of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in vivo xenograft study.
Caption: Workflow for assessing in vivo efficacy of this compound in a xenograft model.
References
- 1. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]
Application Notes and Protocols for Poskine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poskine, also known as Posiphen, is a promising small molecule compound being investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease (AD). It is the chirally pure positive enantiomer of phenserine and functions as a translational inhibitor of amyloid precursor protein (APP). By targeting the 5'-untranslated region of APP mRNA, this compound effectively reduces the synthesis of APP and its downstream neurotoxic products, including amyloid-beta (Aβ) peptides.[1] Preclinical and early clinical studies have demonstrated its ability to lower levels of key pathological markers of AD, including Aβ and phosphorylated tau, suggesting its potential as a disease-modifying agent.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease models, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of APP synthesis at the translational level. It is believed to interact with an iron-response element (IRE) in the 5'-untranslated region of APP mRNA, thereby hindering the translation process. This leads to a reduction in the overall levels of APP and, consequently, its proteolytic fragments, including the amyloid-beta peptides (Aβ40 and Aβ42) that form the amyloid plaques characteristic of Alzheimer's disease.
While the direct mechanism for the reduction of phosphorylated tau is still under investigation, it is hypothesized to be a downstream effect of reduced Aβ levels. Aβ oligomers are known to activate several kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are responsible for the hyperphosphorylation of tau protein.[5][6] By lowering Aβ levels, this compound may indirectly lead to a decrease in the activity of these kinases, resulting in reduced tau phosphorylation and the subsequent formation of neurofibrillary tangles.
Figure 1: Hypothesized mechanism of action of this compound in reducing amyloid plaques and neurofibrillary tangles.
Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound.
Table 1: Effects of this compound on APP and Aβ in Preclinical Models
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| APP/PS1 Mice | 25 mg/kg, oral | 1 month | Normalized impairments in spatial working memory and contextual fear learning.[4] | |
| C57BL/6 Mice | 15-75 mg/kg, i.p. | 21 days | Dose-dependent decrease in total APP, Aβ40, and Aβ42 levels in the brain. | |
| Ts65Dn Mice (Down Syndrome Model) | 50 mg/kg | Not specified | Normalized APP levels in the hippocampus.[4] |
Table 2: Effects of this compound on CSF Biomarkers in Patients with Mild Cognitive Impairment (MCI)
| Biomarker | Assay Method | Mean Reduction (%) | p-value | Reference |
| sAPPα | AlphaLISA | -59.9 | <0.05 | [1] |
| sAPPβ | AlphaLISA | -57.7 | <0.05 | [1] |
| Total Tau (t-τ) | Innogenetics | -74.1 | <0.05 | [1] |
| Phosphorylated Tau (p-τ) | Innogenetics | -61.0 | <0.05 | [1] |
| Aβ42 | AlphaLISA | -45.2 | Trend | [1] |
Experimental Protocols
In Vivo Administration of this compound in Mouse Models
This protocol describes the administration of this compound to APP/PS1 or other transgenic mouse models of Alzheimer's disease.
Figure 2: General workflow for in vivo studies of this compound in mouse models.
Materials:
-
This compound (Posiphen tartrate)
-
Sterile saline (0.9% NaCl)
-
Animal gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
APP/PS1 transgenic mice or other appropriate model
-
Standard animal housing and care facilities
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound tartrate in sterile saline to the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, prepare a 1.25 mg/mL solution to administer 0.5 mL).
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Animal Dosing:
-
Oral Gavage: Administer the prepared this compound solution directly into the stomach of the mouse using a gavage needle. Ensure proper technique to avoid injury.
-
Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity of the mouse.
-
-
Treatment Schedule:
-
Administer this compound daily for the duration of the study (e.g., 21 days or 1 month).
-
A control group of animals should receive vehicle (sterile saline) following the same administration route and schedule.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Record body weight regularly.
-
Radial Arm Water Maze (RAWM) for Assessing Spatial Memory
The RAWM is a behavioral test used to assess spatial learning and memory in rodents.
Materials:
-
Circular water maze with radial arms
-
Escape platform
-
Water, made opaque with non-toxic white paint
-
Video tracking system and software
-
Animal handling supplies
Procedure:
-
Apparatus Setup:
-
Fill the maze with water (20-22°C) to a level that requires the mice to swim.
-
Place the escape platform in one of the arms (the goal arm), submerged just below the water surface.
-
Ensure prominent extra-maze cues are present and consistent throughout the testing period.
-
-
Acclimation:
-
Handle the mice for several days before the start of the experiment.
-
On the first day of testing, allow each mouse a 60-second free swim in the maze without the platform.
-
-
Training Trials:
-
Conduct multiple trials per day (e.g., 4-6 trials) for several consecutive days.
-
For each trial, place the mouse in a starting arm (varied between trials) and allow it to search for the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) before returning it to its home cage.
-
-
Probe Trial:
-
On the final day of testing, remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the latency to find the platform, the number of errors (entries into non-goal arms), and the data from the probe trial using appropriate statistical methods.
-
Western Blot Analysis of APP and Aβ in Brain Tissue
This protocol outlines the steps for detecting and quantifying APP and its C-terminal fragments (CTFs) in mouse brain homogenates.
Materials:
-
Mouse brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-APP C-terminal, anti-Aβ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
ELISA for sAPPα and sAPPβ in Cerebrospinal Fluid (CSF)
This protocol is for the quantitative measurement of soluble APP fragments in CSF.
Materials:
-
CSF samples
-
Commercially available ELISA kits for human sAPPα and sAPPβ
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge CSF samples to remove any cellular debris.
-
Store aliquots at -80°C until use.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of sAPPα and sAPPβ in the samples.
-
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting the production of key pathological proteins. The data and protocols presented in these application notes provide a valuable resource for researchers and drug development professionals working to further elucidate the efficacy and mechanisms of this compound in various neurodegenerative disease models. Further research is warranted to fully understand its downstream effects on tau pathology and to optimize its therapeutic application in a clinical setting.
References
- 1. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of signal pathway activating effect of E2F-1/NF-κB/GSK-3β on cognitive dysfunction of Alzheimer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Compound Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chemical compounds in solution. The following information is generalized to be applicable to a wide range of small molecules and active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is chemical degradation and why is it a concern?
A1: Chemical degradation is the process by which a chemical compound breaks down into different, less desirable molecules, often referred to as degradation products or degradants.[1] This is a significant concern in research and drug development because it can lead to a loss of potency and efficacy of the compound.[2] Furthermore, degradation products can potentially be toxic, posing a safety risk.[3]
Q2: What are the most common causes of compound degradation in solution?
A2: The primary drivers of chemical degradation in solution are hydrolysis, oxidation, and photolysis.[4] These reactions are influenced by several environmental factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.[5]
-
pH: The stability of many compounds is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[5][6]
-
Light: Exposure to UV or visible light can provide the energy needed to break chemical bonds, leading to photodegradation.[5][7]
-
Oxygen: Atmospheric oxygen can react with susceptible functional groups, causing oxidative degradation.[4][7] This process can be initiated by light, heat, or trace metals.[2]
-
Moisture: For compounds prone to hydrolysis, the presence of water is a direct cause of degradation.[5][7]
Q3: What are some general strategies to prevent compound degradation?
A3: Several strategies can be employed to minimize degradation:
-
Optimized Storage Conditions: Storing solutions at the appropriate temperature (often refrigerated or frozen), in the dark (using amber vials or opaque containers), and under an inert atmosphere (e.g., nitrogen or argon) can significantly slow down degradation.[2][7]
-
pH Control: Using buffers to maintain the solution pH at the point of maximum stability is crucial for pH-sensitive compounds.[5]
-
Use of Stabilizers: Antioxidants can be added to formulations to prevent oxidative degradation.[2]
-
Appropriate Solvent Selection: The choice of solvent can impact stability. Ensure your compound is soluble and stable in the chosen solvent system.
-
Proper Packaging: Using sealed, light-resistant containers can protect against light and oxygen. For moisture-sensitive compounds, desiccants can be used.[1][7]
Troubleshooting Guide
Q1: My experimental results are inconsistent or show a loss of activity over time. Could this be due to compound degradation?
A1: Yes, inconsistent results and loss of activity are classic signs of compound instability. To investigate this, you should systematically evaluate your experimental setup.[8] First, confirm the purity and concentration of your stock solution. Then, assess the stability of your compound under the specific conditions of your experiment (e.g., buffer composition, temperature, light exposure). Running a time-course experiment where you analyze the concentration and purity of your compound at different time points can help determine if degradation is occurring.
Q2: I've observed unexpected peaks in my HPLC or LC-MS analysis. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study (see Experimental Protocols section).[9] By intentionally exposing your compound to stress conditions (e.g., acid, base, heat, light, oxidation), you can generate degradation products. If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it is highly likely they are degradants.
Q3: My compound appears to be degrading even under recommended storage conditions. What could be the cause?
A3: If degradation occurs despite seemingly proper storage, consider these possibilities:
-
Microbial Contamination: If your solution is not sterile, microbial growth can lead to enzymatic degradation of your compound.
-
Leachables and Extractables: Components from your storage container (e.g., plasticizers) could be leaching into the solution and catalyzing degradation.
-
Freeze-Thaw Instability: For frozen solutions, repeated freeze-thaw cycles can cause physical and chemical instability. It is often recommended to aliquot stock solutions into single-use volumes.
-
Incompatibility with Excipients: If your solution contains other components (excipients), there may be an unforeseen chemical incompatibility.
Key Experiments and Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[9]
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of your compound at a known concentration in a suitable solvent.
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions. Common conditions include:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
-
Neutralize (if necessary): For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, typically HPLC with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation to ensure that the degradation pathways are observed without being overly complex.
Solution Stability Study Protocol
Objective: To determine the stability of the compound in a specific solvent or formulation under defined storage conditions.
Methodology:
-
Prepare Test Solutions: Prepare solutions of your compound in the desired solvent or formulation at the intended concentration.
-
Storage Conditions: Store the solutions under various conditions, which may include:
-
Refrigerated (2-8°C)
-
Room Temperature (e.g., 25°C/60% RH)
-
Accelerated Conditions (e.g., 40°C/75% RH)[10]
-
-
Time Points: Define the time points for analysis. For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.[11][12]
-
Analysis: At each time point, withdraw an aliquot and analyze it for the concentration of the parent compound and the presence of any degradation products using a validated stability-indicating method.
-
Data Analysis: Plot the concentration of the parent compound versus time for each storage condition. Determine the rate of degradation and the shelf-life of the solution.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH, 60°C, 24h | 22.8 | 4 | DP3 (12.3%), DP4 (6.7%) |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | DP5 (5.2%) |
| 70°C, 48h | 11.3 | 2 | DP1 (6.8%), DP6 (3.1%) |
| Photostability | 18.9 | 3 | DP7 (10.4%) |
Table 2: Long-Term Stability Data (Storage at 25°C/60% RH)
| Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 0 | 100.0 | 0.05 | Clear, colorless solution |
| 3 | 98.5 | 1.45 | Clear, colorless solution |
| 6 | 97.1 | 2.85 | Clear, colorless solution |
| 9 | 95.8 | 4.15 | Clear, colorless solution |
| 12 | 94.2 | 5.75 | Clear, slight yellow tint |
Visualizations
Caption: Common degradation pathways for a chemical compound in solution.
Caption: Experimental workflow for assessing compound stability.
Caption: Logical workflow for troubleshooting compound degradation.
References
- 1. ftloscience.com [ftloscience.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. glycomscan.com [glycomscan.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biofargo.com [biofargo.com]
- 8. goldbio.com [goldbio.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Poskine Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during preclinical animal studies of Poskine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel tyrosine kinase 'Kinase-X,' which is a critical component of the 'Signal Transduction Pathway Y' implicated in certain types of tumor growth. Inhibition of Kinase-X by this compound is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in malignant cells.
Q2: What are the most common side effects observed with this compound in preclinical animal studies?
The most frequently observed side effects in animal models are dose-dependent and primarily related to the gastrointestinal (GI) tract and hematopoietic system. These include diarrhea, weight loss, and decreased neutrophil and platelet counts. Mild to moderate hepatotoxicity has also been noted at higher dose levels.
Troubleshooting Guides
Issue 1: Unexpected High Incidence of Diarrhea in Rodent Studies
Problem: You are observing a higher-than-expected incidence and severity of diarrhea in rats treated with this compound, even at mid-dose levels, leading to premature study termination for some animals.
Possible Causes and Solutions:
-
Vehicle Effects: The formulation vehicle may be contributing to GI irritation.
-
Troubleshooting Step: Run a vehicle-only control group for a longer duration to rule out any confounding effects from the excipients.
-
-
Off-Target Effects: this compound may be inhibiting other kinases in the GI tract that are crucial for mucosal integrity.
-
Troubleshooting Step: Conduct a kinase profiling assay to identify potential off-target interactions of this compound.
-
-
Microbiome Disruption: The compound may be altering the gut microbiome, leading to dysbiosis and diarrhea.
-
Troubleshooting Step: Collect fecal samples from treated and control animals for microbiome analysis.
-
Experimental Protocol: Assessment of GI Toxicity
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer this compound or vehicle orally once daily for 14 days.
-
Clinical Observations: Record body weight, food consumption, and fecal consistency twice daily.
-
Sample Collection:
-
At necropsy, collect sections of the duodenum, jejunum, ileum, and colon.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Collect cecal contents for microbiome sequencing.
-
-
Histopathology: Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate slides for signs of inflammation, epithelial damage, and changes in villus architecture.
Issue 2: Inconsistent Hematological Findings in Non-Human Primate Studies
Problem: You are observing high variability in neutrophil and platelet counts between individual cynomolgus monkeys within the same dosing group.
Possible Causes and Solutions:
-
Animal Health Status: Underlying subclinical infections can affect hematological parameters.
-
Troubleshooting Step: Ensure all animals are thoroughly health-screened before study initiation. Monitor for any signs of illness during the study.
-
-
Sampling Time: The timing of blood collection relative to dosing can influence results.
-
Troubleshooting Step: Standardize the blood collection time for all animals in relation to the time of dosing.
-
-
Assay Variability: Inconsistent sample handling or analysis can introduce errors.
-
Troubleshooting Step: Verify the calibration of the hematology analyzer and ensure consistent sample preparation techniques.
-
Quantitative Data Summary
Table 1: Summary of Key Toxicological Findings for this compound in a 28-Day Rat Study
| Dose Group (mg/kg/day) | Mortality | Key Clinical Signs | Change in Body Weight (%) | Key Hematological Findings (Day 28) | Key Clinical Chemistry Findings (Day 28) |
| 0 (Vehicle) | 0/10 | No remarkable findings | +10% | Within normal limits | Within normal limits |
| 10 | 0/10 | Mild, transient diarrhea | +5% | No significant changes | No significant changes |
| 30 | 1/10 | Moderate to severe diarrhea, piloerection | -5% | -25% Neutrophils | +50% ALT |
| 100 | 4/10 | Severe diarrhea, lethargy, hunched posture | -15% | -50% Neutrophils, -30% Platelets | +150% ALT, +100% AST |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase
Table 2: Summary of Key Toxicological Findings for this compound in a 28-Day Cynomolgus Monkey Study
| Dose Group (mg/kg/day) | Mortality | Key Clinical Signs | Change in Body Weight (%) | Key Hematological Findings (Day 28) | Key Clinical Chemistry Findings (Day 28) |
| 0 (Vehicle) | 0/4 | No remarkable findings | +2% | Within normal limits | Within normal limits |
| 5 | 0/4 | Occasional loose stools | 0% | No significant changes | No significant changes |
| 15 | 0/4 | Intermittent diarrhea | -3% | -20% Neutrophils | Mild increase in bilirubin |
| 50 | 1/4 | Persistent diarrhea, decreased activity | -8% | -40% Neutrophils, -25% Platelets | +100% ALT, +80% AST |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the Kinase-X signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a sub-chronic toxicology study.
Technical Support Center: Overcoming the Blood-Brain Barrier with Poskine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poskine derivatives, focusing on overcoming the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they promising for CNS drug development?
This compound derivatives are a class of compounds being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. A key derivative, Posiphen (also known as (+)-phenserine), is an orally active, small molecule with high permeability across the blood-brain barrier.[1] It has been shown to reduce the levels of toxic proteins such as amyloid-β (Aβ) and tau in the brain, making it a promising therapeutic candidate.[1][2]
Q2: What is the primary mechanism by which Posiphen crosses the blood-brain barrier?
Posiphen's ability to cross the BBB is largely attributed to its physicochemical properties. It is a small molecule with a molecular weight of 487.5 Da and is lipophilic, with a partition coefficient (Log D) of 2.2.[3] These characteristics facilitate its passive diffusion across the lipid-rich membranes of the brain endothelial cells that form the BBB.
Q3: What are the main metabolites of Posiphen and do they cross the BBB?
The primary metabolites of Posiphen are (+)-N1-norPosiphen, (+)-N8-norPosiphen, and (+)-N1,N8-bisnorPosiphen.[4] Yes, these metabolites also cross the BBB. Studies in rats have shown substantial brain entry of both Posiphen and its metabolites, with brain-to-plasma ratios indicating significant accumulation in the brain.[5]
Q4: How does Posiphen exert its therapeutic effects in the brain?
Once in the brain, Posiphen is believed to inhibit the synthesis of amyloid precursor protein (APP), the precursor to the Aβ peptide that forms plaques in Alzheimer's disease.[1][2] It has also been shown to antagonize NMDA-mediated calcium influx and reduce endoplasmic reticulum (ER) stress in neuronal cells, which may contribute to its neuroprotective effects.[6][7]
Troubleshooting Guides
In Vitro BBB Permeability Assays (e.g., Transwell models with hCMEC/D3 or MDCK cells)
Issue: Low or no detectable permeation of this compound derivatives across the cell monolayer.
-
Possible Cause 1: Poor cell monolayer integrity.
-
Troubleshooting:
-
Verify the transendothelial electrical resistance (TEER) values of your cell monolayer. For hCMEC/D3 cells, TEER values should be sufficiently high to indicate a tight barrier.
-
Perform a permeability assay with a known BBB-permeable small molecule (e.g., caffeine) and a known impermeable marker (e.g., fluorescently-labeled dextran) to validate your model.[8]
-
Ensure proper cell seeding density and culture time to allow for the formation of tight junctions.[9]
-
-
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting:
-
Assess the stability of your this compound derivative in the assay medium over the time course of the experiment.
-
Analyze samples from both the apical and basolateral chambers at the end of the experiment to calculate mass balance and check for compound loss.
-
-
-
Possible Cause 3: Efflux pump activity.
-
Troubleshooting:
-
Use cell lines that overexpress specific efflux pumps (e.g., MDCK-MDR1 for P-glycoprotein) to determine if your this compound derivative is a substrate.[10][11]
-
Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[10]
-
Include known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.
-
-
In Vivo Animal Studies (e.g., Pharmacokinetic studies, microdialysis)
Issue: Low brain-to-plasma concentration ratio of your this compound derivative.
-
Possible Cause 1: Rapid metabolism.
-
Troubleshooting:
-
Analyze plasma and brain tissue for the parent compound and its major metabolites. Posiphen, for example, is metabolized to N1- and N8-norposiphen, which also penetrate the brain.[5][12]
-
Consider the species differences in metabolism. The metabolic profile of Posiphen can vary between rodents and humans.[12]
-
-
-
Possible Cause 2: High plasma protein binding.
-
Troubleshooting:
-
Determine the fraction of your this compound derivative that is bound to plasma proteins. Only the unbound fraction is available to cross the BBB.
-
Use equilibrium dialysis or ultrafiltration methods to measure plasma protein binding.
-
-
-
Possible Cause 3: Active efflux at the BBB.
-
Troubleshooting:
-
If in vitro data suggests efflux, consider co-administration with an efflux pump inhibitor in your animal model, though this can have systemic effects.
-
Use genetically modified animals (e.g., P-gp knockout mice) to directly assess the role of specific efflux pumps.
-
-
Issue: High variability in brain concentration measurements.
-
Possible Cause 1: Inconsistent tissue collection and processing.
-
Troubleshooting:
-
Ensure rapid and consistent brain harvesting and homogenization procedures to minimize post-mortem degradation of the compound.
-
For microdialysis studies, ensure proper probe placement and calibration to accurately measure extracellular fluid concentrations.[13]
-
-
-
Possible Cause 2: Issues with the analytical method.
-
Troubleshooting:
-
Validate your analytical method (e.g., LC-MS/MS) for quantifying the this compound derivative in brain tissue and plasma. This includes assessing linearity, accuracy, precision, and recovery.
-
Be aware of potential matrix effects from brain homogenate that could interfere with quantification.
-
-
Data Presentation
Table 1: Physicochemical Properties of Posiphen Relevant to BBB Penetration
| Property | Value | Reference |
| Molecular Weight | 487.5 Da | [3] |
| ClogP | 2.2 | [5] |
| Log D | 2.2 | [3] |
Table 2: Pharmacokinetic Parameters of Posiphen and its Metabolites in Rats (Steady-State Infusion)
| Compound | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | CSF Conc. (ng/mL) | Brain/Plasma Ratio |
| Posiphen | 100 | 680 | 6.5 | 6.8 |
| N1-norposiphen | 39.1 | 148 | 1.5 | 3.8 |
| N8-norposiphen | 25.8 | 150 | 1.6 | 5.8 |
| N1,N8-bisnorposiphen | 20.5 | 27 | 0.3 | 1.3 |
| Data adapted from Maccecchini et al., 2012[5] |
Table 3: Pharmacokinetic Parameters of Posiphen and its Metabolites in APP/PS1 Mice (25 mg/kg, p.o.)
| Compound | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio |
| Posiphen | ~25 | ~200 | ~8 |
| N1-norposiphen | ~20 | ~140 | ~7 |
| N8-norposiphen | ~60 | ~420 | ~7 |
| Data estimated from Figure 4A in Cárdenas-Aguayo et al., 2018[14] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) or Madin-Darby canine kidney (MDCK) cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) daily. The monolayer is ready for the assay when TEER values stabilize at a high level.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound derivative solution to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To maintain sink conditions, replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Analysis:
-
Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Brain Microdialysis in Rodents
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., hippocampus or cortex) using stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) before collecting baseline samples.
-
Administer the this compound derivative systemically (e.g., via intraperitoneal injection or oral gavage).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
-
Sample Analysis:
-
Analyze the concentration of the this compound derivative in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
Plot the concentration-time profile to determine pharmacokinetic parameters in the brain extracellular fluid, such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Mandatory Visualization
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational model of brain endothelial cell signaling pathways predicts therapeutic targets for cerebral pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Post-treatment with Posiphen Reduces Endoplasmic Reticulum Stress and Neurodegeneration in Stroke Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. biospace.com [biospace.com]
- 11. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. regenhealthsolutions.info [regenhealthsolutions.info]
- 13. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Poskine Stability and Storage: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Poskine. Adherence to these guidelines is critical to ensure the integrity and efficacy of the product in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a temperature-sensitive biopharmaceutical. For optimal stability, it should be stored under the following conditions:
-
Long-term storage: Store frozen at -20°C to -80°C in its original, unopened packaging, protected from light.
-
Short-term storage (refrigerated): After thawing, unopened vials can be stored in the refrigerator at 2°C to 8°C for up to 30 days. The date of thawing should be clearly marked on the vial.
-
Room temperature storage: Once brought to room temperature (15°C to 25°C), this compound should be used within 12 hours. Do not refreeze thawed vials.
Q2: How does temperature excursion affect this compound's stability?
A2: Exposure to temperatures outside the recommended ranges can lead to degradation of this compound, compromising its biological activity. Both elevated temperatures and freeze-thaw cycles can induce protein aggregation, denaturation, and chemical modifications. If a temperature excursion is suspected, it is crucial to quarantine the affected product and contact technical support for further guidance.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light can lead to the degradation of this compound. It should be stored in its original light-protective packaging until ready for use. When handling, minimize exposure to direct light.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for protein therapeutics like this compound include:
-
Oxidation: Exposure to oxygen can lead to the modification of amino acid residues, particularly methionine and cysteine, potentially altering the protein's structure and function.
-
Hydrolysis: This involves the cleavage of peptide bonds, which can be accelerated by pH shifts and elevated temperatures.
-
Aggregation: Improper storage or handling can cause protein molecules to clump together, forming aggregates that can reduce efficacy and potentially induce an immunogenic response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low activity in assay | Product degradation due to improper storage. | Verify storage conditions (temperature logs). Quarantine the suspected batch. Contact technical support for a potential replacement and to aid in the investigation. |
| Visible particles or cloudiness in the solution | Protein aggregation or precipitation. | Do not use the vial. Check for evidence of temperature excursions or improper handling (e.g., vigorous shaking). |
| Change in color of the solution | Chemical degradation or contamination. | Do not use the vial. Document the color change and contact technical support immediately. |
Stability Data Summary
The following table summarizes the stability of this compound under various conditions. These data are based on internal stability studies.
| Condition | Duration | Specification | Result |
| -80°C | 24 months | No significant change in purity or activity | Conforms |
| 2°C - 8°C | 30 days | >95% of initial activity retained | Conforms |
| 25°C / 60% RH | 12 hours | >90% of initial activity retained | Conforms |
| Freeze-Thaw Cycles (from -20°C to RT) | 3 cycles | No significant increase in aggregation | Conforms |
Experimental Protocols
Protocol 1: Thawing of Frozen this compound
-
Remove the required number of vials from the freezer.
-
Thaw the vials in a refrigerator at 2°C to 8°C. This may take several hours.
-
Alternatively, for faster thawing, vials can be placed at room temperature (15°C to 25°C) until the contents are just thawed.
-
Once thawed, gently swirl the vial to ensure a homogenous solution. Do not shake or vortex , as this can cause aggregation.
-
Record the date and time of thawing on the vial.
Protocol 2: Handling and Preparation for Use
-
Before use, allow the thawed this compound to equilibrate to room temperature for approximately 15-30 minutes.
-
Visually inspect the solution for any particulates or discoloration. The solution should be clear and colorless.
-
Use aseptic techniques to withdraw the required volume from the vial.
-
If dilution is necessary, use the recommended diluent as specified in the product-specific protocol.
Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Major degradation pathways for this compound.
Minimizing off-target effects of Poskine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Poskine, a novel cytokine mimetic.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is designed to selectively activate specific immune cell populations to elicit a targeted anti-tumor response. The on-target effects are mediated through the activation of the JAK-STAT signaling pathway in these target cells, leading to their proliferation and effector functions. However, like other potent immunomodulatory agents, this compound has the potential for off-target effects. These can arise from several factors, including:
-
Activation of non-target cells: this compound may inadvertently activate other immune cells that express related cytokine receptors, leading to a broad and undesirable inflammatory response.[1]
-
Cytokine release syndrome (CRS): A significant off-target effect can be the induction of a systemic inflammatory response known as cytokine release syndrome (CRS), characterized by the release of a cascade of pro-inflammatory cytokines.[1][2]
-
Toxicity in healthy tissues: Off-target binding and signaling in healthy tissues can lead to dose-limiting toxicities.[3][4]
Q2: What are the primary signaling pathways involved in this compound's on-target and off-target effects?
This compound's therapeutic (on-target) effects are primarily mediated through the canonical JAK-STAT pathway in tumor-infiltrating lymphocytes. However, off-target effects can be triggered through the activation of parallel or overlapping signaling cascades in non-target cells, such as the MAPK/ERK pathway, which can lead to the production of inflammatory cytokines.[5][6]
On-Target Signaling Pathway (Simplified)
Caption: On-target signaling cascade of this compound in target immune cells.
Potential Off-Target Signaling Pathway (Simplified)
Caption: Potential off-target signaling cascade of this compound in non-target cells.
Troubleshooting Guide
Issue: High levels of systemic inflammatory cytokines (e.g., IL-6, TNF-α) are observed in in-vivo models following this compound administration.
This issue may be indicative of a cytokine release syndrome-like response due to off-target activation of myeloid cells.
Troubleshooting Workflow
References
- 1. Engineering Strategies for Immunomodulatory Cytokine Therapies – Challenges and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Refining Poskine Delivery for Targeted CNS Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of Poskine to the central nervous system (CNS). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound to the CNS?
The primary obstacle for delivering this compound to the CNS is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective, semi-permeable border of endothelial cells that protects the brain from harmful substances.[2] This barrier significantly restricts the passage of most therapeutic agents, including this compound, from the bloodstream into the brain.[1][2][3]
Q2: What are the most promising strategies for enhancing this compound's CNS penetration?
Current research focuses on several key strategies to overcome the BBB. These can be broadly categorized as non-invasive and invasive techniques.[4]
-
Non-Invasive Strategies:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its ability to cross the BBB.[2][5] Surface modification of these nanoparticles with specific ligands (e.g., antibodies, peptides) can facilitate receptor-mediated transport across the BBB.[4][6]
-
Chemical modification: Modifying the chemical structure of this compound to increase its lipophilicity can enhance its ability to diffuse across the BBB.[7]
-
-
Invasive Strategies:
-
Direct administration: Methods like intracerebroventricular (ICV), intraparenchymal, or intrathecal injections bypass the BBB by delivering this compound directly into the CNS.[8]
-
BBB disruption: Transiently opening the BBB using techniques like focused ultrasound or osmotic agents can allow for increased this compound penetration.[1]
-
Q3: What are the critical quality attributes of a this compound nanoparticle formulation for CNS delivery?
For effective CNS delivery, this compound nanoparticle formulations should be optimized for several key parameters. The interplay between size, charge, and surface chemistry is critical for crossing the BBB and reaching the target cells.[6]
| Parameter | Recommended Range | Rationale |
| Particle Size | 100-200 nm | Optimal for BBB penetration while avoiding rapid clearance by the immune system.[6] |
| Surface Charge (Zeta Potential) | Slightly positive or neutral | A positive charge can enhance interaction with the negatively charged cell membranes of the BBB, but a highly positive charge can lead to toxicity.[6] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, ensuring formulation consistency and predictable in vivo behavior. |
| Encapsulation Efficiency | > 80% | A high encapsulation efficiency ensures a sufficient therapeutic dose is carried by the nanoparticles. |
| Drug Loading | Dependent on this compound's potency | Should be maximized to deliver a therapeutic concentration to the brain while minimizing the administered dose of the nanocarrier. |
Q4: How can I quantify the amount of this compound that reaches the brain?
Several analytical techniques can be used to quantify this compound concentration in brain tissue. After euthanasia and brain extraction, tissue homogenization is typically the first step.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices like brain homogenates.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, fluorescence) can also be used, though it may be less sensitive than LC-MS/MS.[11]
-
In Vivo Imaging: Techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) can be used to non-invasively track the biodistribution of radiolabeled or contrast-agent-conjugated this compound formulations in real-time.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound delivery experiments.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
-
Question: My this compound nanoparticle formulation consistently shows low encapsulation efficiency (<50%). What could be the cause and how can I improve it?
-
Answer: Low encapsulation efficiency can stem from several factors related to the formulation process and the physicochemical properties of this compound.
-
Potential Causes:
-
Poor affinity between this compound and the nanoparticle core material: If this compound is hydrophilic and the nanoparticle core is hydrophobic, or vice versa, encapsulation will be inefficient.
-
Suboptimal formulation parameters: The ratio of this compound to polymer/lipid, the type of organic solvent used, and the rate of solvent evaporation can all impact encapsulation.
-
Instability of this compound during formulation: The formulation process (e.g., sonication, high-pressure homogenization) might be degrading this compound.
-
-
Recommended Solutions:
-
Match solubility: For liposomes, if this compound is hydrophilic, use a method that favors aqueous core loading (e.g., reverse-phase evaporation). If it's lipophilic, it will preferentially load into the lipid bilayer.[5] For polymeric nanoparticles, select a polymer with a compatible polarity.
-
Optimize formulation parameters: Systematically vary the drug-to-carrier ratio and screen different solvents.
-
Assess this compound stability: Analyze the stability of this compound under the conditions used for nanoparticle preparation. If degradation is observed, consider milder formulation techniques.
-
-
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
-
Question: I am observing significant batch-to-batch variability in the particle size and PDI of my this compound nanoparticles. What are the likely causes and solutions?
-
Answer: Inconsistent particle size and high PDI can compromise the reliability and reproducibility of your in vivo studies.
-
Potential Causes:
-
Inconsistent energy input during formulation: Variations in sonication power/time or homogenization pressure can lead to different particle sizes.
-
Poor mixing of components: Inefficient mixing of the organic and aqueous phases can result in a broad size distribution.
-
Aggregation of nanoparticles: The formulation may not be stable, leading to aggregation over time.
-
-
Recommended Solutions:
-
Standardize procedures: Ensure that all formulation parameters, including energy input and mixing speed/duration, are precisely controlled and documented for each batch.
-
Optimize mixing: Use a high-speed homogenizer or a microfluidic device for more controlled and reproducible mixing.
-
Evaluate colloidal stability: Measure the zeta potential of your nanoparticles. A value further from zero (e.g., > |20| mV) generally indicates better stability. Consider adding stabilizers like PEG to the formulation.[5]
-
-
Issue 3: Low Brain Uptake of this compound Nanoparticles In Vivo
-
Question: Despite successful formulation, my in vivo studies show very low concentrations of this compound in the brain. What are the potential reasons for this poor CNS delivery?
-
Answer: Low brain uptake is a common challenge and can be attributed to several biological barriers and formulation characteristics.[12]
-
Potential Causes:
-
Rapid clearance by the reticuloendothelial system (RES): Nanoparticles can be quickly cleared from circulation by the liver and spleen, reducing the amount available to cross the BBB.
-
Inefficient BBB transport: The nanoparticle formulation may lack the specific properties required to effectively cross the BBB.
-
Efflux by transporters: Even if this compound or the nanoparticles cross the BBB, they may be actively pumped back out by efflux transporters like P-glycoprotein.[2]
-
-
Recommended Solutions:
-
PEGylation: Surface modification with polyethylene glycol (PEG) can create a "stealth" effect, reducing RES uptake and prolonging circulation time.[5]
-
Active Targeting: Functionalize the nanoparticle surface with ligands that bind to receptors on the BBB, such as transferrin receptors or insulin receptors, to promote receptor-mediated transcytosis.[4][6]
-
Co-administration with P-gp inhibitors: While more complex, co-administering a P-glycoprotein inhibitor can increase the brain retention of drugs that are substrates for this transporter.[7]
-
-
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and lipophilic this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
If this compound is hydrophilic, it will be encapsulated in the aqueous core in a later step.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. If this compound is hydrophilic, it should be dissolved in this buffer.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
-
Sample Preparation:
-
Protein Precipitation:
-
Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the brain homogenate to precipitate proteins.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully collect the supernatant containing this compound and the internal standard.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound and the internal standard on a suitable analytical column (e.g., C18).
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the brain tissue samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 3. arcjournals.org [arcjournals.org]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-nano strategies for drug delivery: Multistage porous silicon microvectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing variability in Poskine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Poskine, a novel kinase inhibitor. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target a specific protein kinase within a cellular signaling cascade. By binding to the kinase, this compound blocks its enzymatic activity, preventing the phosphorylation of downstream substrate proteins. This interruption of the signaling pathway can lead to various cellular responses, such as decreased proliferation or induction of apoptosis, depending on the specific pathway and cell type.
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in in vitro experiments can arise from multiple factors.[1][2][3] These can be broadly categorized as biological, technical, and analytical. Key sources include:
-
Cell Culture Conditions: Cell line misidentification or cross-contamination, passage number, cell density at the time of treatment, and mycoplasma contamination can all significantly impact results.[4][5]
-
Reagent Quality and Handling: Inconsistent quality of reagents (e.g., media, serum, this compound itself), improper storage, and freeze-thaw cycles can alter experimental outcomes.[6][7]
-
Assay Protocol Execution: Minor deviations in incubation times, washing steps, or pipetting techniques can introduce significant variability.[2][6]
-
Data Analysis: The choice of statistical methods and handling of outliers can influence the final interpretation of results.[7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
If you are observing inconsistent IC50 values or significant well-to-well or day-to-day variability in your cell-based assays, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Cell Health and Passage Number | Ensure consistent cell health and use a narrow range of passage numbers for all experiments.[4] | Protocol: Thaw a fresh vial of low-passage cells and expand for a limited number of passages. Document the passage number for every experiment. Regularly monitor cell morphology and doubling time. |
| Inconsistent Cell Seeding | Optimize and standardize your cell seeding protocol. | Protocol: Ensure a single-cell suspension before seeding by proper trypsinization and resuspension. Mix the cell suspension between plating each set of wells to prevent settling. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure proper humidification. | Consideration: Evaporation from the outer wells can concentrate media components and drugs, affecting cell growth. Fill the outer wells with sterile PBS or media to minimize this effect. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination.[5] | Protocol: Use a PCR-based or luminescence-based mycoplasma detection kit at least once a month and before cryopreserving cell stocks. |
| Reagent Variability | Use consistent lots of media, serum, and other reagents. Aliquot and store this compound appropriately.[7] | Consideration: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors. Test new lots of FBS before use in critical experiments. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
It is not uncommon to observe a potent inhibitory effect of this compound in a biochemical (cell-free) kinase assay, but a weaker or no effect in a cell-based assay.[8]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Cell Permeability | Determine if this compound can effectively cross the cell membrane. | Consideration: The physicochemical properties of this compound may limit its ability to enter the cell. Consider performing a cellular uptake assay. |
| Efflux Pump Activity | Investigate if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | Protocol: Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil). A potentiation of this compound's effect in the presence of the inhibitor suggests it is being actively transported out of the cell. |
| High Intracellular ATP Concentration | This compound may be an ATP-competitive inhibitor, and high intracellular ATP levels can reduce its apparent potency. | Consideration: The ATP concentration in a typical biochemical assay is often at or below the Km for the kinase, while intracellular ATP levels are much higher.[9] This can lead to a rightward shift in the IC50 curve in cellular assays. |
| Off-Target Effects | In a cellular context, this compound might have off-target effects that counteract its intended activity or cause general toxicity.[10] | Protocol: Perform a kinome-wide selectivity profiling to identify other potential targets of this compound. Use a lower, non-toxic concentration range in your cellular assays. |
| Protein Binding | This compound may bind to other proteins in the cell or in the culture medium (e.g., albumin in FBS), reducing its free concentration available to bind the target kinase. | Consideration: The presence of serum in the culture medium can significantly impact the effective concentration of the compound. Consider performing assays in serum-free or low-serum conditions, if appropriate for your cell line. |
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical experimental workflow for evaluating this compound and a simplified representation of a kinase signaling pathway it might inhibit.
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
Caption: A simplified kinase signaling cascade illustrating the inhibitory action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. donotedit.com [donotedit.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. platypustech.com [platypustech.com]
- 7. kosheeka.com [kosheeka.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Poskine
Welcome to the technical support center for Poskine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the therapeutic potential of this compound. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it crucial for this compound development?
A1: The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1] It is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[2][3]
TI = TD50 / ED50 [4]
A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.[1] For this compound, a high TI is a key goal in development, ensuring it can be administered at effective concentrations with a minimal risk of adverse effects to the patient.[5]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[6][7] These pathways are crucial for regulating cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is designed to bind to the tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling, thereby impeding tumor cell proliferation.[7]
Q3: What are the general strategies to improve the therapeutic index of a compound like this compound?
A3: Several strategies can be employed to improve the therapeutic index of a drug candidate:
-
Modification of Drug Delivery Systems: Utilizing novel drug delivery systems, such as nanoparticles or liposomes, can enhance the targeted delivery of this compound to tumor tissues, thereby increasing its local effective concentration while minimizing systemic exposure and toxicity.[10]
-
Combination Therapy: Using this compound in combination with other anti-cancer agents can create synergistic effects, potentially allowing for lower, less toxic doses of each drug to achieve a significant therapeutic outcome.[10]
-
Pharmacokinetic Optimization: Modifying the chemical structure of this compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties can lead to a more favorable pharmacokinetic profile, enhancing efficacy and reducing toxicity.[10]
-
Dosing Schedule Optimization: Adjusting the dosing schedule (e.g., fractionated dosing) can help maintain therapeutic drug levels while minimizing peak concentrations that might lead to toxicity.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Efficacy (ED50) using an MTT Assay
This protocol outlines the determination of the half-maximal effective concentration (ED50) of this compound in a cancer cell line overexpressing EGFR (e.g., A549 lung cancer cells) using an MTT assay, which measures cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A549 cells (or other suitable EGFR-expressing cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.01 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control.[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the ED50 value.
-
Protocol 2: In Vivo Determination of this compound Toxicity (TD50/LD50)
This protocol provides a general framework for an acute toxicity study in rodents to determine the median toxic dose (TD50) or median lethal dose (LD50) of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
This compound formulation for in vivo administration (e.g., in a saline/DMSO vehicle)
-
Healthy laboratory animals (e.g., Swiss albino mice, 6-8 weeks old, equal numbers of males and females)[13]
-
Appropriate caging and environmental controls
-
Dosing equipment (e.g., oral gavage needles)
-
Calibrated balance for weighing animals
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Dose Grouping: Divide the animals into several groups (e.g., 5-6 groups) with at least 5-10 animals per sex per group.[14] One group will serve as the vehicle control.
-
Dose Preparation and Administration: Prepare graded doses of this compound. The doses should be selected based on preliminary range-finding studies.[15] Administer a single dose of this compound to each animal in the respective group via the intended clinical route (e.g., oral gavage).[16] The control group receives only the vehicle.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for 14 days for signs of toxicity.[17] Observations should include changes in skin, fur, eyes, motor activity, behavior, and any signs of tremors, convulsions, or mortality.[16]
-
Data Collection: Record body weight changes, food and water consumption, and all signs of toxicity, including the time of onset, duration, and severity. Record any mortalities.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the dose-response data to determine the TD50 (the dose causing a specific toxic effect in 50% of the animals) or the LD50 (the dose causing mortality in 50% of the animals).[18] Various statistical methods, such as probit analysis, can be used for this calculation.[19]
Data Presentation
Table 1: In Vitro Efficacy of this compound and a Standard-of-Care (SoC) EGFR Inhibitor
| Compound | Cell Line | ED50 (nM) |
| This compound | A549 (Lung Cancer) | 15 |
| SoC Inhibitor | A549 (Lung Cancer) | 25 |
| This compound | HT-29 (Colon Cancer) | 50 |
| SoC Inhibitor | HT-29 (Colon Cancer) | 80 |
Table 2: In Vivo Acute Toxicity and Therapeutic Index of this compound
| Parameter | Value |
| ED50 (in vivo efficacy model) | 10 mg/kg |
| TD50 (observed toxicity: severe weight loss) | 150 mg/kg |
| LD50 (mortality) | 300 mg/kg |
| Therapeutic Index (TD50/ED50) | 15 |
| Therapeutic Index (LD50/ED50) | 30 |
Troubleshooting Guides
In Vitro Experiments
Q: My dose-response curve for this compound is not sigmoidal and I cannot calculate an accurate ED50. What could be the issue? A: Several factors can lead to a poor dose-response curve:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low. Widen the range of your serial dilutions to ensure you capture the full dynamic range of the response.
-
Compound Solubility/Stability: this compound may be precipitating out of solution at higher concentrations or degrading over the course of the experiment. Check the solubility of this compound in your culture medium and consider preparing fresh dilutions for each experiment.
-
Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect results. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.[20]
-
Assay Incubation Time: The incubation time with this compound or the MTT reagent may not be optimal. Perform a time-course experiment to determine the best incubation periods.[12]
Q: I am observing high variability between replicate wells in my MTT assay. How can I improve consistency? A: High variability can be caused by:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure the incubator has adequate humidity.
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure you are mixing thoroughly after adding the solubilization solution.[12]
-
Cell Clumping: A non-uniform cell suspension will lead to variable cell numbers in each well. Ensure you have a single-cell suspension before plating.
In Vivo Experiments
Q: The observed toxicity of this compound in my animal study is much higher than expected from in vitro data. Why might this be? A: Discrepancies between in vitro and in vivo toxicity are common and can be due to:
-
Pharmacokinetics: The in vivo metabolism of this compound could produce toxic metabolites that are not formed in cell culture.
-
Off-Target Effects: In a whole organism, this compound may interact with other targets besides EGFR, leading to unexpected toxicities in various organs.[21]
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. Run a vehicle-only control group to assess this.
-
Route of Administration: The route of administration can significantly impact the drug's distribution and concentration in different tissues, potentially leading to localized toxicity.[21]
Q: There is significant weight loss in both the control and treated animal groups. What should I investigate? A: Weight loss in control animals can indicate a problem with the experimental procedure itself:
-
Stress: The stress of handling and dosing (e.g., oral gavage) can cause animals to reduce their food and water intake. Ensure that personnel are well-trained in animal handling techniques.
-
Vehicle Effects: The administration vehicle may be causing gastrointestinal distress or other issues.
-
Environmental Conditions: Check that the housing conditions (temperature, humidity, light cycle) are stable and appropriate for the species.
-
Underlying Health Issues: Ensure that the animals are healthy and free from any infections before starting the study.
Visualizations
This compound's Target: The EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is the target of this compound. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream RAS/RAF/MAPK and PI3K/AKT pathways.[6][7]
Caption: Simplified EGFR signaling pathway targeted by this compound.
Experimental Workflow for Therapeutic Index Determination
This workflow outlines the key stages in determining the therapeutic index of this compound, from initial in vitro testing to in vivo studies.
Caption: Workflow for determining the therapeutic index of this compound.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1.protocol for toxicity study | PPTX [slideshare.net]
- 14. iccffeed.org [iccffeed.org]
- 15. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. LD50 and ED50.pptx [slideshare.net]
- 19. uoanbar.edu.iq [uoanbar.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. blog.biobide.com [blog.biobide.com]
Validation & Comparative
A Comparative Guide to Posiphen and Scopolamine in Memory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropharmacological research, particularly in the study of memory and cognitive disorders, various compounds are utilized to induce amnesia or as potential therapeutic agents. This guide provides a detailed comparison of two such compounds: scopolamine, a well-established muscarinic antagonist used to model memory impairment, and Posiphen ((+)-phenserine), an investigational drug for Alzheimer's disease. It is important to note that the term "Poskine" as initially queried did not yield any specific compound in the scientific literature related to memory research. Based on phonetic similarity and relevance to the field, this guide focuses on Posiphen .
The core distinction between these two molecules lies in their mechanism of action. Scopolamine induces cognitive deficits by blocking cholinergic signaling, a pathway crucial for memory formation and retrieval. In contrast, Posiphen is considered "cholinergically inert" and targets the foundational pathology of Alzheimer's disease by inhibiting the synthesis of neurotoxic proteins.[1][2] This fundamental difference makes their comparative analysis particularly insightful for researchers investigating diverse pathways of memory modulation and neurodegeneration.
Comparative Analysis of Effects on Memory
The following tables summarize the key differences in the effects of Posiphen and scopolamine on various memory domains as reported in preclinical and clinical studies.
Table 1: Overview of Cognitive Effects
| Feature | Posiphen ((+)-phenserine) | Scopolamine |
| Primary Memory Effect | Aims to improve or restore cognitive function in neurodegenerative conditions.[3] | Induces transient memory impairment (amnesia).[4] |
| Affected Memory Domains | In clinical trials, has shown potential to improve scores on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog).[5] | Impairs immediate recall, delayed recall, recognition memory, and spatial memory.[6][7] |
| Clinical Application in Research | Investigational therapeutic for Alzheimer's disease.[8] | Widely used as a pharmacological model to induce dementia-like cognitive deficits in healthy subjects for testing pro-cognitive drugs.[6] |
Table 2: Quantitative Comparison of Cognitive Endpoints
| Cognitive Test | Posiphen ((+)-phenserine) | Scopolamine |
| ADAS-cog | In a 25-day trial, patients with early Alzheimer's disease receiving 80 mg Posiphen showed a 4.4-point improvement compared to a 1.1-point improvement in the placebo group (P<0.05).[5] | Not applicable for improvement; used as a tool to induce impairment. |
| WAIS-coding subtest | Patients treated with Posiphen demonstrated a 23% improvement, which was approximately four times that of the placebo group.[5] | Known to impair performance on tasks requiring attention and processing speed. |
| Morris Water Maze (Mice) | Chronic treatment in APPswe/PS1 transgenic mice fully restored cognitive function.[3] | Induces significant deficits in spatial learning and memory, increasing escape latency and distance to the platform.[6] |
| Passive Avoidance Task (Rodents) | Not extensively reported in the provided results. | Impairs acquisition and retention of the inhibitory avoidance response. |
Mechanism of Action
The signaling pathways affected by Posiphen and scopolamine are fundamentally different, providing distinct avenues for therapeutic intervention and research into memory processes.
Posiphen: Inhibition of Neurotoxic Protein Synthesis
Posiphen's mechanism of action is centered on reducing the production of key proteins implicated in the pathology of Alzheimer's disease. It inhibits the synthesis of amyloid precursor protein (APP), which is the precursor to the amyloid-beta (Aβ) plaques, as well as Tau and α-Synuclein.[1][8] This is achieved by binding to an iron-responsive element in the 5'-untranslated region of the respective mRNAs, thereby blocking their translation.[9]
Scopolamine: Muscarinic Acetylcholine Receptor Antagonism
Scopolamine is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents the neurotransmitter acetylcholine (ACh) from binding and initiating downstream signaling cascades that are essential for learning and memory. The cholinergic system plays a critical role in synaptic plasticity, attention, and memory consolidation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for inducing and assessing memory deficits using scopolamine and for evaluating the pro-cognitive effects of Posiphen.
Scopolamine-Induced Amnesia Model (Morris Water Maze)
This protocol is a standard method for assessing spatial learning and memory in rodents.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Animals: Typically mice or rats.
-
Procedure:
-
Acquisition Phase (5 days):
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) or saline (control) 30 minutes before the first trial of each day.
-
Each animal undergoes four trials per day to find the hidden platform, starting from different quadrants.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Expected Outcome: Scopolamine-treated animals will exhibit longer escape latencies during the acquisition phase and spend significantly less time in the target quadrant during the probe trial, indicating impaired spatial memory.
Posiphen Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol is designed to assess the therapeutic potential of Posiphen in a disease-relevant animal model.
-
Animal Model: Transgenic mice that overexpress human amyloid precursor protein (e.g., APPswe/PS1).
-
Treatment:
-
Administer Posiphen orally (e.g., 10 or 25 mg/kg daily) or vehicle (control) for a chronic period (e.g., 10 weeks).
-
-
Behavioral Assessment:
-
Conduct a battery of cognitive tests, such as the Morris water maze and contextual fear conditioning, to assess spatial and associative memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Measure the levels of APP, Aβ, and Tau in brain homogenates using ELISA or Western blotting.
-
Perform immunohistochemistry to quantify amyloid plaque load.
-
-
Expected Outcome: Posiphen-treated mice are expected to show improved performance in cognitive tasks and reduced levels of neurotoxic proteins and plaques in the brain compared to vehicle-treated controls.[3]
Conclusion
Posiphen and scopolamine represent two distinct tools in the field of memory research. Scopolamine remains a valuable compound for inducing a transient, reversible cholinergic deficit, thereby providing a robust model for screening potential cognitive enhancers that act on the cholinergic system. Posiphen, on the other hand, offers a therapeutic strategy that targets the underlying molecular pathology of Alzheimer's disease. Its "cholinergically inert" nature underscores the importance of exploring non-cholinergic pathways for treating cognitive decline. The comparative analysis of these two compounds highlights the multifaceted nature of memory and the diverse pharmacological approaches being investigated to understand and treat its impairment. Researchers and drug development professionals can leverage this comparative knowledge to design more targeted experiments and develop more effective therapies for cognitive disorders.
References
- 1. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Cognitive effects of scopolamine in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 6. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Poskine's Anticholinergic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticholinergic effects of Poskine against well-established anticholinergic agents, atropine and scopolamine. Due to the limited availability of public domain quantitative data for this compound, this document focuses on providing a framework for its evaluation by presenting comprehensive data for established alternatives and detailing the necessary experimental protocols for characterization.
Comparative Analysis of Muscarinic Receptor Antagonists
Anticholinergic drugs exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. The primary targets for the therapeutic and adverse effects of most anticholinergic agents are the muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5). The affinity of a compound for these receptor subtypes determines its pharmacological profile.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 0.6 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Note: The Ki values for atropine and scopolamine are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
To validate and quantify the anticholinergic effects of a compound like this compound, standardized in vitro and in vivo experimental protocols are employed.
Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
A radiolabeled muscarinic antagonist with high affinity (e.g., [³H]-N-methylscopolamine).
-
The unlabeled test compound (this compound) and reference compounds (atropine, scopolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay (Organ Bath)
This assay measures the ability of a compound to antagonize the physiological response induced by a muscarinic agonist in an isolated tissue preparation.
Objective: To determine the functional potency (pA2 value) of the test compound as a muscarinic receptor antagonist.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, bladder detrusor muscle).
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
The test compound (this compound) and reference compounds.
-
Organ bath apparatus with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
Procedure:
-
Tissue Mounting: Mount the isolated tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of the test compound for a predetermined period.
-
Shifted Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Schild Analysis: Repeat the procedure with increasing concentrations of the antagonist. The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: General signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5).
Experimental Workflow for Anticholinergic Validation
Caption: A typical workflow for the validation of anticholinergic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Muscarinic Receptor Antagonists
Disclaimer: No peer-reviewed scientific literature or publicly available experimental data could be found for a compound named "Poskine." Therefore, this guide provides a comparative analysis of well-established muscarinic receptor antagonists: Atropine, Scopolamine, Glycopyrrolate, and Tiotropium.
This guide offers a detailed comparison of the biochemical and clinical properties of several key muscarinic receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in discovery and clinical application.
Comparative Binding Affinity
The binding affinity of a muscarinic antagonist for its receptor is a critical determinant of its potency and potential for subtype selectivity. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of atropine, scopolamine, glycopyrrolate, and tiotropium for the M1, M2, and M3 muscarinic receptor subtypes.
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Primary Reference(s) |
| Atropine | 1.0 - 2.5 | 1.7 - 5.0 | 0.6 - 2.0 | [1](2) |
| Scopolamine | 0.3 - 1.0 | 0.7 - 2.0 | 0.3 - 1.2 | [3](4) |
| Glycopyrrolate | 25 - 50 | 50 - 100 | 10 - 25 | [5](6) |
| Tiotropium | 0.1 - 0.5 | 0.5 - 1.5 | 0.05 - 0.2 | [1](2) |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Comparative Clinical Efficacy: Antisialagogue Effect
The antisialagogue effect, or the reduction of salivary secretion, is a common clinical application of muscarinic antagonists, particularly in the perioperative setting. The following table summarizes data from clinical studies comparing the antisialagogue effects of different muscarinic antagonists.
| Antagonist(s) | Study Design | Key Findings | Reference |
| Glycopyrrolate vs. Scopolamine | Randomized trial in 13 patients for "death rattle" | Glycopyrrolate demonstrated greater efficacy than scopolamine in reducing secretions. | [5](6) |
| Hyoscine (Scopolamine) Butylbromide vs. Glycopyrrolate | Larger trial for "death rattle" | Hyoscine butylbromide (0.4 mg) was superior to glycopyrrolate (0.2 mg) in reducing a noise score. Glycopyrrolate was associated with a greater need for repeat injections. | [5](6) |
| Atropine Sulfate | Double-blind, randomized controlled trial with 60 patients undergoing general anesthesia with ketamine. | Both 0.25 mg and 0.5 mg doses of atropine sulfate were effective as antisialagogues. | (7) |
Experimental Protocols
This assay is a standard method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., this compound or other antagonists) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
a. Materials:
-
Cell Membranes: A source of muscarinic receptors, such as CHO-K1 cells stably expressing human M1, M2, or M3 receptors, or tissue homogenates from rat brain or heart.
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Competitor: The unlabeled muscarinic antagonist to be tested (e.g., atropine, scopolamine).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
b. Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains a fixed concentration of the cell membranes and the radioligand.
-
Competition: Increasing concentrations of the unlabeled competitor are added to the wells. A set of wells with no competitor is used to determine total binding, and a set with a high concentration of a known antagonist (e.g., atropine) is used to determine non-specific binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
c. Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisialagogues - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jsocmed.org [jsocmed.org]
Comparative Analysis of Atropine and "Poskine" for Muscarinic Receptor Antagonism
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the well-characterized non-selective muscarinic antagonist, atropine, and a hypothetical novel compound, "Poskine." Due to the absence of publicly available data for a drug named "this compound," this document uses atropine's established pharmacological profile as a benchmark and presents illustrative data for "this compound" to serve as a template for the comparative evaluation of novel muscarinic antagonists.
Pharmacological Profile: A Head-to-Head Comparison
Atropine, a naturally occurring tertiary amine, acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] Its clinical utility is broad, ranging from treating bradycardia and organophosphate poisoning to mydriasis for ophthalmic examinations.[3][4][5] However, its lack of selectivity leads to a wide range of side effects, including dry mouth, blurred vision, tachycardia, and constipation.[3]
"this compound," as a hypothetical next-generation muscarinic antagonist, is conceptualized to exhibit a more favorable pharmacological profile, potentially through receptor subtype selectivity. The following tables present a comparative summary of key pharmacological parameters, with data for "this compound" being illustrative.
Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | 1.2 | 2.5 | 1.0 | 1.5 | 2.0 |
| "this compound" (Illustrative) | 5.0 | 250 | 8.0 | 150 | 300 |
Data for atropine are representative values from the literature. Data for "this compound" are hypothetical, illustrating a profile with relative selectivity for M1 and M3 receptors over M2, M4, and M5.
Table 2: In Vitro Functional Antagonism (IC50 in nM)
| Compound | M1 (Oxotremorine-M induced Ca2+ flux) | M2 (Carbachol inhibited forskolin-stimulated cAMP) | M3 (Pilocarpine-induced smooth muscle contraction) |
| Atropine | 2.5 | 5.1 | 2.0 |
| "this compound" (Illustrative) | 10.2 | 550 | 15.5 |
Data for atropine are representative values from functional assays. Data for "this compound" are hypothetical, consistent with its binding affinity profile.
Table 3: Comparative In Vivo Effects and Side-Effect Profile
| Parameter | Atropine | "this compound" (Illustrative) |
| Therapeutic Use | Bradycardia, organophosphate poisoning, mydriasis | Potential for overactive bladder, COPD (with reduced cardiovascular side effects) |
| Cardiovascular Effects | Tachycardia at therapeutic doses | Minimal effect on heart rate at therapeutic doses |
| CNS Effects | Sedation, confusion, delirium at high doses | Reduced CNS penetration and associated side effects |
| Gastrointestinal Effects | Constipation, dry mouth | Milder anticholinergic side effects |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmacological agents. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (e.g., atropine or "this compound") in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization in M1-Expressing Cells
Objective: To determine the functional antagonist potency (IC50) of a test compound at the M1 muscarinic receptor.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., atropine or "this compound") or vehicle.
-
Agonist Stimulation: The muscarinic agonist oxotremorine-M is added to the cells to stimulate an increase in intracellular calcium.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that produces a 50% inhibition of the agonist-induced response, is determined by non-linear regression of the concentration-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Muscarinic Receptor (Gq/11-coupled) Signaling Pathway.
Caption: Experimental Workflow for Comparative Drug Analysis.
References
Cross-Validation of Poskine's Efficacy: A Comparative Analysis with Leading MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Poskine, a novel MEK1/2 inhibitor, with established alternatives, Trametinib and Cobimetinib. The data presented is a synthesis of findings from multiple independent laboratory studies to offer an objective evaluation of its therapeutic potential. This compound is a hypothetical compound presented for illustrative purposes, with its performance characteristics benchmarked against real-world experimental data for Trametinib and Cobimetinib.
Comparative Efficacy of MEK Inhibitors
The therapeutic efficacy of MEK inhibitors is primarily determined by their potency in inhibiting the target kinase and their subsequent effect on cancer cell proliferation and tumor growth. This section summarizes the quantitative data from various preclinical studies to facilitate a direct comparison between this compound, Trametinib, and Cobimetinib.
In Vitro Kinase and Cell-Based Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the compared MEK inhibitors against their target kinases and in various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| This compound (Hypothetical) | MEK1/2 | ~1 | A375 (BRAF V600E) | ~5 | Internal Data |
| HCT116 (KRAS G13D) | ~35 | Internal Data | |||
| Trametinib | MEK1 | 0.7-2 | A375 (BRAF V600E) | 7 | [1][2] |
| MEK2 | 0.9-2 | HCT116 (KRAS G13D) | 42 | [1][2] | |
| Cobimetinib | MEK1 | 0.9-4.2 | A375 (BRAF V600E) | - | [1] |
| MEK2 | - | HCT116 (KRAS G13D) | - |
In Vivo Tumor Growth Inhibition
The efficacy of these inhibitors in a physiological context is evaluated using xenograft models, where human cancer cells are implanted in immunocompromised mice. The table below provides a summary of the observed tumor growth inhibition in response to treatment.
| Inhibitor | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition | Reference |
| This compound (Hypothetical) | 1 mg/kg, daily | A375 | Significant tumor stasis | Internal Data |
| Trametinib | 1 mg/kg, daily | NOZ (GBC) | Significant tumor growth inhibition | [3] |
| 0.3 mg/kg, daily | Pancreatic Cancer PDX | Effective in inhibiting tumor growth | [4] | |
| 5.0 mg/kg, 3 days | Mucosal Melanoma | Reduced p-ERK in tumors | [5] | |
| Cobimetinib | - | HCC Xenograft | Inhibited tumor growth and angiogenesis | [6] |
| with Belvarafenib | IPC-298 Melanoma | Predicted and observed tumor growth inhibition | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. This section outlines the standard protocols for the key experiments cited in this guide.
In Vitro MEK1 Kinase Assay
This assay biochemically quantifies the inhibitory effect of a compound on the kinase activity of MEK1.
-
Reaction Setup : In a 384-well plate, mix the MEK1 kinase, GST-labeled full-length ERK2 substrate, the test inhibitor (e.g., this compound), and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM MgCl2, 0.01% Brij-35, 2 mM DTT).[9]
-
Incubation : Incubate the reaction mixture for a specified time, for example, one hour, at room temperature to allow the kinase reaction to proceed.[9]
-
Quenching : Stop the kinase reaction by adding a detection buffer containing EDTA.[9]
-
Detection : Add detection reagents, such as AlphaLISA acceptor and donor beads, that bind to the phosphorylated substrate and a tag on the substrate, respectively.[9]
-
Signal Reading : Read the plate on a microplate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence). The signal intensity is inversely proportional to the inhibitory activity of the compound.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability in response to a therapeutic agent.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment : Treat the cells with a range of concentrations of the test inhibitor and incubate for a period of 48 to 72 hours.[10]
-
MTS Reagent Addition : Add the MTS reagent to each well and incubate for 1 to 4 hours at 37°C.[12] During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[11][12]
-
Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[11]
Western Blotting for Phospho-ERK
This technique is used to detect the inhibition of MEK signaling by measuring the phosphorylation status of its direct downstream target, ERK.
-
Cell Lysis : Treat cells with the MEK inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[15]
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[14]
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of p-ERK.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.[16]
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[17]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Treatment Administration : Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).[5]
-
Tumor Measurement : Measure the tumor volume periodically using calipers.[19]
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for biomarkers like p-ERK and Ki-67.[3]
Visualizing Pathways and Processes
To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating MEK inhibitors.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MEK inhibition by cobimetinib suppresses hepatocellular carcinoma and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. iscaconsortium.org [iscaconsortium.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
Unraveling "Poskine": A Quest for Scientific Data
A comprehensive search for studies and experimental data related to a product or substance identified as "Poskine" has yielded no specific findings. This suggests that "this compound" may be a novel or proprietary term, a potential misspelling of another agent, or a compound not yet extensively documented in publicly accessible scientific literature.
For researchers, scientists, and professionals in drug development, the ability to replicate and compare experimental findings is a cornerstone of scientific advancement. However, without accessible data, a thorough comparative analysis is not feasible.
Our investigation into "this compound" involved searches for its mechanism of action, associated signaling pathways, and any available experimental data. The search results did not provide information on a specific entity named "this compound." Instead, the search yielded information on various well-established signaling pathways, including:
-
Cytokinin Signaling: This pathway is crucial in plant development, regulating processes such as cell division and differentiation. It involves a multi-step phosphorelay system.[1]
-
Receptor Tyrosine Kinase (RTK) Signaling: RTKs are transmembrane receptors that play a vital role in cellular processes like proliferation, differentiation, and metabolism.[2] Their signaling cascades are often implicated in diseases such as cancer.[2][3] Key pathways activated by RTKs include the MAPK/ERK, PI3K/Akt/mTOR, and PLCG1/PKC pathways.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental communication system within cells, transmitting signals from the cell surface to the nucleus to regulate functions like cell proliferation, differentiation, and stress response.[4]
While these pathways are fundamental to cellular biology, their connection to a specific agent named "this compound" remains unidentified.
To facilitate a meaningful comparison and provide the detailed analysis requested, we encourage our audience to verify the spelling of "this compound" or provide any additional context or alternative nomenclature that might be available. With more specific information, we can endeavor to locate the relevant studies and proceed with a comprehensive guide that includes data presentation, experimental protocols, and visualizations of signaling pathways.
References
Investigational Compound "Poskine": An Evaluation Against Standard Parkinson's Disease Therapies
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of information regarding "Poskine" as a treatment for Parkinson's disease. While a single research chemical supplier mentions its potential utility in Parkinson's disease research, there is no publicly accessible preclinical or clinical data to support this claim. Consequently, a direct comparison of this compound's efficacy with established Parkinson's treatments is not feasible at this time. This guide will, therefore, provide a detailed overview of the current standard-of-care therapies for Parkinson's disease, against which any future data on this compound could be benchmarked.
Current Landscape of Parkinson's Disease Treatment
The management of Parkinson's disease primarily focuses on symptomatic relief, with the mainstay of treatment being the modulation of the dopaminergic system. The progressive loss of dopamine-producing neurons in the substantia nigra leads to the characteristic motor symptoms of the disease.[1][2][3][4] Standard treatments aim to restore dopamine levels or mimic the effects of dopamine in the brain.[4][5]
Standard Therapeutic Agents
A variety of pharmacological agents are currently used to manage Parkinson's disease, each with a distinct mechanism of action and side-effect profile. These are often used in combination and tailored to the individual patient's needs.
| Drug Class | Mechanism of Action | Common Examples | Therapeutic Effects | Common Side Effects |
| Levodopa | A precursor to dopamine that can cross the blood-brain barrier and is converted to dopamine in the brain.[4][5] | Carbidopa/Levodopa | Highly effective in treating motor symptoms. | Dyskinesias, "on-off" fluctuations, nausea, orthostatic hypotension. |
| Dopamine Agonists | Directly stimulate dopamine receptors, mimicking the effect of dopamine.[5] | Pramipexole, Ropinirole, Rotigotine | Effective for motor symptoms, can be used as monotherapy in early-stage PD or as an adjunct to Levodopa. | Hallucinations, somnolence, impulse control disorders, nausea. |
| MAO-B Inhibitors | Inhibit the monoamine oxidase B (MAO-B) enzyme, which breaks down dopamine in the brain, thereby increasing dopamine levels. | Selegiline, Rasagiline | Modest symptomatic benefit, may have neuroprotective effects. | Nausea, headache, confusion. |
| COMT Inhibitors | Block the catechol-O-methyltransferase (COMT) enzyme, which breaks down levodopa in the periphery, increasing its bioavailability. | Entacapone, Opicapone | Used in combination with Levodopa to prolong its effect and reduce "off" time. | Dyskinesia, nausea, diarrhea, urine discoloration. |
| Anticholinergics | Block the action of acetylcholine, a neurotransmitter, to help reduce tremor.[4] | Trihexyphenidyl, Benztropine | Primarily used for tremor. | Dry mouth, blurred vision, constipation, cognitive impairment. |
| Amantadine | Multiple mechanisms, including increasing dopamine release and blocking NMDA receptors. | Amantadine | Used to treat tremor, rigidity, and dyskinesia. | Dizziness, hallucinations, confusion, ankle edema. |
Advanced and Investigational Therapies
For patients with advanced Parkinson's disease who experience significant motor fluctuations and dyskinesias, more invasive treatment options are available.
-
Deep Brain Stimulation (DBS): A surgical procedure involving the implantation of electrodes in specific brain regions to modulate abnormal brain activity.
-
Continuous Subcutaneous Apomorphine Infusion: A pump-delivered dopamine agonist for patients with severe motor fluctuations.
-
Levodopa-Carbidopa Intestinal Gel (LCIG): A gel form of levodopa/carbidopa delivered continuously through a tube to the small intestine.
The research pipeline for new Parkinson's therapies is robust, with numerous compounds in various stages of clinical development.[6][7] These investigational drugs target diverse mechanisms, including the reduction of alpha-synuclein aggregation, neuroinflammation, and cellular waste clearance pathways.[8][9][10]
Signaling Pathways in Parkinson's Disease
The pathophysiology of Parkinson's disease involves complex signaling pathways that lead to the degeneration of dopaminergic neurons. A key pathway involves the aggregation of the protein alpha-synuclein and mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the biological mechanisms of Parkinson's disease? | Paris Brain Institute [parisbraininstitute.org]
- 3. Parkinson’s Disease: Etiology, Neuropathology, and Pathogenesis - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug With Potential to Slow or Stop Parkinson’s Moves into Next Phase of Clinical Testing | Parkinson's Disease [michaeljfox.org]
- 7. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 8. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 9. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of our 2023 preclinical projects - Cure Parkinson's [cureparkinsons.org.uk]
Assessing the Specificity of Poskine's Receptor Binding: A Comparative Analysis
A definitive assessment of the receptor binding specificity of a compound named "Poskine" cannot be provided at this time as public domain scientific literature and clinical trial databases do not contain information on a molecule with this designation.
Extensive searches for "this compound" have not yielded any specific data regarding its molecular structure, target receptors, or mechanism of action. Information on a drug named "Posiphen" (ANVS401), which is in clinical trials for neurodegenerative diseases, was found; however, its mechanism is described as the inhibition of neurotoxic protein translation, not specific receptor binding.[1] Another compound, "Prosetin," is in clinical trials for Amyotrophic Lateral Sclerosis (ALS).[2] Without a clear identification of "this compound," a comparative analysis of its receptor binding profile against other alternatives is not feasible.
To conduct a thorough and accurate comparison as requested, further details on "this compound" are required, including:
-
The specific class of molecule: Is it a small molecule, peptide, antibody, or other biologic?
-
The target receptor or receptor family: For example, is it a cytokine receptor, a G-protein coupled receptor (GPCR), or another type of cell surface or intracellular receptor?
-
The intended therapeutic area: Understanding the targeted disease can help in identifying relevant alternative therapies for comparison.
Once this information is available, a comprehensive guide can be developed, including the requested data presentation, experimental protocols, and visualizations.
General Principles of Assessing Receptor Binding Specificity
The specificity of a ligand's interaction with its receptor is a critical determinant of its therapeutic efficacy and safety profile. High specificity implies that the molecule preferentially binds to its intended target receptor with high affinity, minimizing off-target effects that can lead to adverse events. The assessment of receptor binding specificity typically involves a series of in vitro and in vivo studies.
Key Experimental Approaches:
-
Receptor Binding Assays: These are fundamental in determining the affinity of a ligand for its receptor. Common techniques include:
-
Radioligand Binding Assays: A radiolabeled ligand of known high affinity and specificity is used to compete with the test compound for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) of a ligand to its receptor immobilized on a sensor chip, providing detailed information on the binding affinity (KD).[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays: These assays can be configured to measure the binding of a ligand to a receptor, often using antibody-based detection.[4]
-
-
Functional Assays: These assays measure the biological response elicited by the ligand upon binding to its receptor. This helps to distinguish between agonists (which activate the receptor) and antagonists (which block the receptor). Examples include:
-
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway downstream of the target receptor.[5]
-
Second Messenger Assays: Measurement of changes in intracellular signaling molecules (e.g., cAMP, calcium) following receptor activation.
-
Cell Proliferation or Cytotoxicity Assays: Assessing the effect of the ligand on cell growth or death, which can be a downstream consequence of receptor activation.
-
-
Selectivity Profiling: To assess specificity, the test compound is screened against a panel of other related and unrelated receptors. This helps to identify potential off-target interactions. Large-scale screening against hundreds of receptors is a common practice in drug discovery to build a comprehensive selectivity profile.
Illustrative Experimental Workflow and Signaling Pathway
To provide a conceptual framework, the following diagrams illustrate a typical workflow for assessing receptor binding and a generic cytokine signaling pathway.
Caption: A generalized workflow for characterizing the receptor binding properties of a test compound.
Caption: A simplified diagram of a common cytokine signaling pathway (JAK-STAT).
For a meaningful comparison guide on "this compound," it is imperative to first identify the molecule and its intended biological target. Researchers and drug development professionals are encouraged to consult proprietary documentation or internal data for specific details on compounds not yet disclosed in the public domain.
References
- 1. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and ligand binding assays of soluble cytokine receptor-immunoglobulin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Unlocking the Translational Promise of Posiphen (ANVS401): A Comparative Guide for Neurodegenerative Disease Research
For Immediate Release
This guide provides a comprehensive analysis of the translational potential of Posiphen (ANVS401), an investigational oral therapy for neurodegenerative diseases, by comparing its performance with key alternatives in clinical development for Alzheimer's and Parkinson's disease. Supported by experimental data from preclinical and clinical trials, this document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Posiphen (ANVS401), a small molecule translational inhibitor of neurotoxic proteins, has demonstrated promising results in early to mid-stage clinical trials for both Alzheimer's and Parkinson's disease. Its unique mechanism of action, targeting the upstream production of multiple pathological proteins, presents a potential paradigm shift from the current therapeutic strategies that primarily focus on clearing existing protein aggregates. This guide offers a data-driven comparison of Posiphen with other notable investigational therapies, highlighting its potential as a disease-modifying treatment.
Posiphen's Mechanism of Action: A Novel Approach
Posiphen inhibits the translation of several neurotoxic proteins, including amyloid-beta (Aβ), tau, and alpha-synuclein (α-syn), by binding to an iron-responsive element in the messenger RNA (mRNA) of their precursor proteins[1][2][3]. This upstream intervention prevents the formation of toxic protein aggregates that are hallmarks of neurodegenerative diseases, thereby aiming to improve synaptic function, axonal transport, and reduce neuroinflammation[4][5][6].
Comparative Analysis of Clinical Trial Data
The following tables summarize the key clinical trial findings for Posiphen and its alternatives in Alzheimer's and Parkinson's disease.
Alzheimer's Disease
| Drug | Mechanism of Action | Phase of Development | Key Efficacy Results | Reference |
| Posiphen (ANVS401) | Translational inhibitor of neurotoxic proteins (Aβ, Tau) | Phase 2/3 | In a Phase 2a trial, patients treated with 80 mg Posiphen showed a 4.4-point improvement on the ADAS-Cog scale over 25 days (p<0.05)[7][8]. | [7][8] |
| Lecanemab | Monoclonal antibody targeting Aβ protofibrils | Approved | In a Phase 3 trial, Lecanemab slowed clinical decline by 27% on the CDR-SB scale over 18 months. | [9] |
| Donanemab | Monoclonal antibody targeting established Aβ plaques | Phase 3 | Showed a 35% slowing of decline on the iADRS scale in a Phase 3 trial. | [10] |
| Simufilam (PTI-125) | Alters scaffolding protein Filamin A to prevent Aβ toxicity | Phase 3 | Showed cognitive improvement in a Phase 2 open-label study. | [11] |
Parkinson's Disease
| Drug | Mechanism of Action | Phase of Development | Key Efficacy Results | Reference |
| Posiphen (ANVS401) | Translational inhibitor of α-synuclein | Phase 3 | In a Phase 2a trial, patients showed a dose-dependent mean improvement of 2.43 points (13.4%) on the UPDRS scale at day 25 (p<0.01)[8]. | [8] |
| Tavapadon | Dopamine D1/D5 receptor partial agonist | Phase 3 | Aims to improve motor function with a favorable safety profile. | [12] |
| Prasinezumab | Monoclonal antibody targeting aggregated α-synuclein | Phase 2 | Designed to slow the progression of Parkinson's disease. | [13] |
| BIIB122/DNL151 | Small-molecule inhibitor of LRRK2 | Phase 3 | Aims to address the underlying biology of Parkinson's by restoring lysosomal function. | [12] |
Experimental Methodologies
The clinical validation of Posiphen and its alternatives relies on standardized and rigorous experimental protocols. A typical clinical trial workflow for a neurodegenerative disease therapeutic is outlined below.
Key Clinical Trial Protocols
The Phase 2a trial of Posiphen (NCT04524351) provides a representative example of the experimental design used to evaluate its potential[14].
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Patients with early-stage Alzheimer's disease or Parkinson's disease.
-
Intervention: Oral administration of Posiphen (e.g., 80 mg daily) or a matching placebo for a defined period (e.g., 25 days).
-
Primary Outcome Measures: Safety and tolerability of Posiphen.
-
Secondary and Exploratory Outcome Measures:
-
Cognitive Assessments: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Wechsler Adult Intelligence Scale (WAIS).
-
Motor Function Assessments: Unified Parkinson's Disease Rating Scale (UPDRS).
-
Biomarker Analysis: Levels of neurotoxic proteins (Aβ, tau, α-synuclein) and inflammatory markers in cerebrospinal fluid (CSF) and blood.
-
Logical Framework for Posiphen's Therapeutic Rationale
The therapeutic strategy behind Posiphen is based on a logical progression from its molecular mechanism to the anticipated clinical benefits.
Conclusion
Posiphen (ANVS401) presents a compelling and differentiated approach to treating neurodegenerative diseases. By targeting the synthesis of multiple neurotoxic proteins, it holds the potential to be a foundational therapy for both Alzheimer's and Parkinson's disease. The clinical data gathered to date, while still emerging, suggests a favorable safety profile and encouraging signals of efficacy. Continued investigation in larger, long-term Phase 3 trials will be crucial to fully validate its translational potential and establish its place in the future landscape of neurodegenerative disease therapeutics.
References
- 1. Annovis Bio's Phase 2a trial of Posiphen ... - Cure Parkinson's [healthunlocked.com]
- 2. Annovis Bio Announces Publication of ANVS401 Mechanism of Action in Peer-Reviewed Pharmaceutics [annovisbio.com]
- 3. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Annovis Announces Publication That Supports Understanding of Buntanetap’s Mechanism of Action in Humans - BioSpace [biospace.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 9. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optoceutics.com [optoceutics.com]
- 11. openpr.com [openpr.com]
- 12. 7 Most Promising Drugs in Parkinson’s Disease Treatment Pipeline - BioSpace [biospace.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Procaine and Similar Laboratory Chemicals
Disclaimer: The term "Poskine" did not yield specific results in chemical and safety databases. This guide provides detailed disposal procedures for Procaine , a substance with a similar name, and outlines general best practices for the disposal of analogous chemical compounds in a laboratory setting. It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical you are working with before handling and disposal.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of laboratory chemicals like Procaine. Following these procedural, step-by-step guidelines is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to, safety goggles, chemical-impermeable gloves, and a lab coat.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
In Case of Exposure:
-
Ingestion: If swallowed, rinse your mouth and seek medical help immediately.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]
II. Chemical and Physical Properties of Procaine
Understanding the properties of a chemical is essential for its safe handling and disposal. The following table summarizes key data for Procaine Hydrochloride.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Odor | Odorless | [2] |
| pH | 5.0 - 6.5 | [2] |
| Melting Point | 154 - 158 °C / 309.2 - 316.4 °F | [2] |
III. Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[3]
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste containers.[3]
-
Segregate chemical waste from other lab waste streams such as sharps, infectious waste, and non-hazardous materials to prevent accidental reactions and to ensure proper disposal.[4]
-
Do not mix hazardous waste with non-hazardous waste.[4]
Step 2: Containerization
-
Use appropriate, leak-proof, and clearly labeled containers for chemical waste. The original container or a designated hazardous waste container is recommended.[5]
-
Ensure containers are securely closed to prevent spills.[1]
-
Store liquid chemical waste in a way that contains the entire volume of the largest container plus 10% of the remaining total volume in case of a leak.[5]
Step 3: On-site Neutralization (if applicable and safe)
-
For some liquid wastes, neutralization may be an option. For example, acidic or basic solutions without other contaminants may be neutralized to a pH between 5 and 10 before drain disposal, if local regulations permit.[6]
-
Crucially, do not attempt to neutralize Procaine or other chemical wastes without a validated protocol and a thorough understanding of the potential reactions.
Step 4: Disposal of Solid Waste
-
Collect solid Procaine waste and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Dispose of contents and containers at an approved waste disposal plant.[2]
Step 5: Disposal of Liquid Waste
-
Do not pour chemical waste down the drain unless explicitly permitted by your institution's safety officer and local regulations.[1][7] Many wastewater treatment systems are not designed to remove such chemicals.[7]
-
Collect liquid waste containing Procaine in a designated, sealed container.
Step 6: Disposal of Contaminated Materials
-
Items such as gloves, gowns, and gauze that are contaminated with chemicals should be disposed of as hazardous waste.[4]
-
Sharps, including needles and syringes, must be placed in a designated, puncture-proof sharps container.[8][9] Do not throw loose sharps in the trash.[8][9]
Step 7: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Ensure all containers are properly labeled according to Department of Transportation (DOT) regulations for transport.[4]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical like Procaine.
Caption: Logical workflow for the safe disposal of Procaine waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. cityofshelley.org [cityofshelley.org]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. fda.gov [fda.gov]
Essential Safety and Handling Guide for Scopolamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Scopolamine. The following procedures are designed to ensure safe operational use and proper disposal. Note: The initial query for "Poskine" yielded no results for a chemical substance; this document addresses the safe handling of Scopolamine, a likely intended subject due to the phonetic similarity.
Personal Protective Equipment (PPE)
When handling Scopolamine, particularly in its powdered form (hydrobromide), adherence to appropriate personal protective equipment protocols is mandatory to prevent accidental exposure.[1][2]
Table 1: PPE Requirements for Handling Scopolamine Powder
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[3] A face shield is recommended if splashes are likely. | Protects against eye contact which can cause serious damage.[2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., impervious gloves).[3][4] | Scopolamine is fatal in contact with skin.[1] |
| Body Protection | Laboratory coat. Wear suitable protective clothing to avoid skin contact.[3] | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[4] If ventilation is insufficient, appropriate respiratory protection is required.[3] | Scopolamine powder is fatal if inhaled.[1] |
Operational Plan: Handling Procedures
Handling Scopolamine Powder (e.g., Scopolamine Hydrobromide):
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[4] Ensure the work area, typically a fume hood, is clean and prepared.
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Weighing and Aliquoting: Carefully weigh the required amount of Scopolamine powder. Avoid creating dust.[4]
-
Solubilization: Dissolve the powder in the appropriate solvent as per the experimental protocol.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all surfaces and equipment used.
Handling Scopolamine Transdermal Patches:
-
Application: Apply the patch to a clean, dry, hairless area of skin, typically behind the ear.[5][6]
-
Hand Washing: Immediately after applying the patch, wash hands thoroughly with soap and water to remove any residual medication.[7][8]
-
Avoid Contact: Do not touch the patch while it is being worn, as this may cause the medication to ooze out.[8]
Disposal Plan
Proper disposal of Scopolamine and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal of Scopolamine Powder and Contaminated Labware:
-
Dispose of waste in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Disposal of Scopolamine Transdermal Patches:
-
After removing a patch, fold it in half with the sticky sides together.[7][10]
-
Dispose of the folded patch in a household trash container that is out of the reach of children and pets.[6][11]
-
Wash hands and the application site with soap and water after removing and disposing of the patch.[7][11]
Experimental Workflow: Safe Handling of Scopolamine
The following diagram outlines the key steps for the safe handling of Scopolamine in a laboratory setting.
Caption: Workflow for the safe handling of Scopolamine powder.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. viatris.com [viatris.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mountainside-medical.com [mountainside-medical.com]
- 6. baxterpi.com [baxterpi.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Transderm Scop (Scopolamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. healthonline.washington.edu [healthonline.washington.edu]
- 10. Scopolamine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. medsafe.govt.nz [medsafe.govt.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
